Sancycline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQOMXDZUULRV-ADOAZJKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057836 | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808-26-4 | |
| Record name | Sancycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sancycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Sancycline for Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline, a member of the tetracycline class of antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This guide provides a detailed technical overview of the molecular mechanisms underpinning this inhibition. This compound targets the bacterial 70S ribosome, specifically binding to the 30S subunit, thereby preventing the accommodation of aminoacyl-tRNA into the ribosomal A-site. This action effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect. This document collates quantitative data on the inhibitory activity of this compound and its analogs, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key molecular interactions and experimental workflows.
Introduction
The tetracyclines are a broad-spectrum class of antibiotics that have been a cornerstone of antibacterial therapy for decades. Their primary mechanism of action is the inhibition of protein synthesis in bacteria.[1] this compound, a 6-demethyl-6-deoxytetracycline, shares this core mechanism. Understanding the precise molecular interactions between this compound and the bacterial ribosome is crucial for the development of new tetracycline derivatives that can overcome existing resistance mechanisms. This guide aims to provide a comprehensive technical resource for professionals engaged in antimicrobial research and drug development.
Mechanism of Action of this compound
This compound's primary molecular target is the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis.[1] The inhibitory action is achieved through a specific interaction with the small (30S) ribosomal subunit.
Binding to the 30S Ribosomal Subunit
Tetracycline-class antibiotics, including this compound, bind to the 30S ribosomal subunit.[2] This binding pocket is primarily composed of 16S rRNA.[1] Structural studies of tetracyclines in complex with the ribosome have identified a primary binding site, often referred to as the "Tet-1" site. This site is located at the A-site (aminoacyl-tRNA binding site) of the decoding center.[3]
Steric Hindrance of Aminoacyl-tRNA Binding
Once bound to the Tet-1 site, this compound physically obstructs the entry of aminoacyl-tRNA into the A-site.[1] This steric hindrance prevents the codon-specified tRNA from binding to the mRNA being translated, thereby halting the elongation of the polypeptide chain.[2] This disruption of a critical step in protein synthesis ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.
A recent study on sarecycline, a close analog of this compound, has suggested the possibility of a second binding site in the nascent peptide exit tunnel of the Cutibacterium acnes ribosome, which could contribute to its inhibitory activity.[4]
The following diagram illustrates the signaling pathway of this compound's inhibitory action:
Quantitative Data on Inhibitory Activity
| Compound | Organism | Assay | IC50 (µM) | Reference |
| Sarecycline | E. coli | In vitro protein synthesis | 8.3 ± 0.18 | [5] |
| Doxycycline | E. coli | In vitro protein synthesis | 4.7 ± 0.48 | [5] |
| Minocycline | E. coli | In vitro protein synthesis | 2.4 ± 0.22 | [5] |
Table 1: Comparative IC50 Values for Tetracycline Analogs in an E. coli In Vitro Protein Synthesis Assay
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for bacterial protein synthesis.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture
-
ATP and GTP
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound stock solution
-
Reaction buffer (containing salts, buffering agents, and cofactors)
-
Scintillation vials and scintillation fluid (if using radiolabeled amino acids) or a luminometer/fluorometer.
Procedure:
-
Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acids (one of which is radiolabeled, e.g., 35S-methionine, if using the radioactivity method), and energy sources.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound to each tube. Include a no-drug control and a background control (no DNA template).
-
Initiation of Translation: Add the DNA template to each tube to start the transcription-translation reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Quantification of Protein Synthesis:
-
Radiolabel Method: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Protein Method: If a reporter like luciferase is used, add the appropriate substrate and measure the luminescence, which is proportional to the amount of functional protein synthesized.[4][6]
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
The following diagram outlines the workflow for an in vitro translation inhibition assay:
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay is used to determine the binding affinity (Kd) of a ligand for its target.
Objective: To measure the Kd of this compound for the 70S ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., 3H-Sancycline)
-
Binding buffer (optimized for ribosome stability and ligand binding)
-
Nitrocellulose and DEAE-cellulose filters
-
Vacuum filtration apparatus
-
Scintillation vials and fluid.
Procedure:
-
Binding Reactions: Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of 70S ribosomes.
-
Equilibration: Incubate the reactions at an appropriate temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: Quickly filter each reaction mixture through a nitrocellulose filter stacked on top of a DEAE-cellulose filter. The ribosomes and any bound this compound will be retained by the nitrocellulose filter, while unbound this compound will pass through and be captured by the DEAE-cellulose filter.[6]
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose filters in scintillation vials with scintillation fluid and measure the radioactivity to determine the amount of bound this compound.
-
Data Analysis: Plot the amount of bound this compound as a function of the ribosome concentration. The data are then fit to a binding equation (e.g., the Hill equation) to determine the Kd.
Structural Biology Methods: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques provide high-resolution structural information about the this compound-ribosome complex.
Generalized Workflow for X-ray Crystallography:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the this compound-ribosome complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and use molecular replacement (with a known ribosome structure as a model) to solve the phase problem. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.[7]
Generalized Workflow for Cryo-EM:
-
Sample Preparation: Apply a small volume of the this compound-ribosome complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to pick individual particle images from the micrographs, classify them into different conformational states, and reconstruct a 3D density map of the complex.[8]
-
Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine it to obtain the final structure.[9]
Logical Relationship of this compound's Inhibitory Effect
The following diagram illustrates the logical progression from this compound's interaction with the ribosome to the ultimate inhibition of bacterial growth.
Conclusion
This compound, consistent with other members of the tetracycline class, is a potent inhibitor of bacterial protein synthesis. Its specific binding to the 16S rRNA of the 30S ribosomal subunit effectively blocks the A-site, preventing the binding of aminoacyl-tRNA and thereby halting peptide elongation. The quantitative data for its analogs underscore its efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel tetracycline derivatives to combat the growing challenge of antibiotic resistance. Further structural and kinetic studies will be invaluable in refining our understanding of its molecular interactions and in guiding the design of next-generation antibiotics.
References
- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filter binding assay - Wikipedia [en.wikipedia.org]
- 6. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Sancycline and Tetracycline-Class Antibiotics with the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity and kinetics of tetracycline-class antibiotics, with a focus on sancycline, to the bacterial 30S ribosomal subunit. Due to a lack of specific quantitative data for this compound in the available scientific literature, this document leverages data from tetracycline as a representative molecule of its class to elucidate the fundamental principles of their mechanism of action. The guide details the molecular interactions, binding sites, and the inhibitory effects on protein synthesis. Furthermore, it outlines key experimental protocols used to characterize these interactions, including photo-affinity modification, filter binding assays, and dimethyl sulfate (DMS) footprinting. Visual diagrams are provided to illustrate the mechanism of action and experimental workflows, offering a deeper understanding for researchers in antibiotic drug development.
Introduction
Tetracyclines are a broad-spectrum class of antibiotics that inhibit protein synthesis in bacteria by binding to the small ribosomal subunit (30S).[1] this compound, a member of this class, is presumed to share the same mechanism of action. The primary therapeutic effect of these antibiotics is the blockage of aminoacyl-tRNA attachment to the ribosomal A-site, which halts the elongation of the polypeptide chain.[1][2] Understanding the precise binding affinity and kinetics of these interactions is crucial for the development of new antibiotics that can overcome existing resistance mechanisms.
This guide synthesizes current knowledge on the interaction between tetracycline-class antibiotics and the 30S ribosomal subunit, presenting qualitative and quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Mechanism of Action: Inhibition of Protein Synthesis
The universally accepted mechanism of action for tetracyclines involves the steric hindrance of aminoacyl-tRNA binding to the A-site of the 30S ribosomal subunit.[3] This process can be broken down into the following key steps:
-
Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner cytoplasmic membrane.
-
Binding to the 30S Subunit: Inside the bacterium, the antibiotic binds to the 30S ribosomal subunit, which is a component of the 70S ribosome.
-
Interaction with 16S rRNA: The primary binding site, often referred to as the Tet-1 site, is a pocket formed by helices h31 and h34 of the 16S ribosomal RNA (rRNA).[4] This binding is stabilized by hydrogen bonds and coordination with magnesium ions.
-
Steric Hindrance: The presence of the bound tetracycline molecule physically obstructs the proper docking of the aminoacyl-tRNA into the A-site.
-
Inhibition of Peptide Elongation: By preventing the binding of a new aminoacyl-tRNA, the addition of the next amino acid to the growing polypeptide chain is blocked, leading to the cessation of protein synthesis and a bacteriostatic effect.
Recent studies have also suggested the existence of secondary, lower-affinity binding sites on the 30S subunit, although their clinical significance remains a subject of ongoing research.[1]
Visualizing the Mechanism of Action
References
- 1. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sancycline: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic tetracycline antibiotic. As the simplest chemical structure in its class to retain broad-spectrum antibacterial activity, it serves as a crucial reference compound in the study of tetracycline antibiotics.[1] This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the molecular underpinnings of bacterial resistance. Detailed experimental methodologies for susceptibility testing are provided, alongside quantitative data on its in vitro activity and visualizations of key resistance pathways to support further research and development.
Introduction
This compound is a member of the tetracycline class of antibiotics, which are characterized by a linear, fused tetracyclic nucleus.[2] Historically, tetracyclines have been valued for their broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3] this compound, being the minimum pharmacophore of the tetracycline class, exhibits this characteristic broad-spectrum activity.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect.[4] This guide delves into the specifics of this compound's antibacterial activity, presenting available quantitative data and the experimental context required for its interpretation.
Mechanism of Action
Like other tetracyclines, this compound exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds reversibly to the 30S ribosomal subunit. This binding action physically blocks the docking of aminoacyl-tRNA molecules into the 'A' site of the ribosome. By preventing the association of incoming aminoacyl-tRNA, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.
Antibacterial Spectrum and In Vitro Activity
The following table summarizes the in vitro activity of a closely related glycylcycline derivative, N,N-dimethylglycylamido-6-demethyl-6-deoxytetracycline (DMG-DMDOT), against a large panel of anaerobic bacteria. Glycylcycline derivatives were developed to overcome common tetracycline resistance mechanisms, and this data provides a strong indication of the potential spectrum of the parent compound, this compound.
Table 1: Comparative In Vitro Activity of DMG-DMDOT and Other Antibiotics Against 339 Anaerobic Bacteria [5]
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| DMG-DMDOT | ≤0.015 - 16 | 0.25 | 1 |
| Minocycline | ≤0.015 - >128 | 0.5 | 8 |
| Tetracycline | ≤0.015 - >128 | 2 | 32 |
| Clindamycin | ≤0.015 - >128 | 0.25 | 4 |
| Metronidazole | ≤0.015 - 64 | 0.5 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanisms of Bacterial Resistance
The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance to tetracyclines are efflux pumps and ribosomal protection.
Efflux Pumps
Efflux pumps are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. In many Gram-negative bacteria, the expression of these pumps, such as TetA, is regulated by a repressor protein, TetR.
Caption: Tetracycline efflux pump regulation by TetR.
Ribosomal Protection
Ribosomal protection proteins (RPPs), such as Tet(M), can bind to the ribosome and dislodge the tetracycline molecule from its binding site. This action allows protein synthesis to resume even in the presence of the antibiotic.
Caption: Ribosomal protection mechanism by Tet(M).
Experimental Protocols for Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the antibacterial spectrum of a compound. The following are standardized protocols for the agar dilution and broth microdilution methods.
Agar Dilution Method
The agar dilution method is a reference standard for susceptibility testing, particularly for anaerobic bacteria.
-
Preparation of Antibiotic Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes) are prepared, each containing a specific concentration of this compound. This is achieved by adding the antibiotic to the molten agar before pouring the plates. A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 10⁸ CFU/mL).
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing plate and the control plate, typically using a multipoint inoculator.
-
Incubation: Plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for 48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs in a 96-well microtiter plate format.
Caption: Workflow for Broth Microdilution MIC Testing.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity).
Conclusion
This compound remains a cornerstone for understanding the structure-activity relationships within the tetracycline class of antibiotics. Its broad-spectrum activity, particularly against anaerobic bacteria, underscores its significance. While the emergence of resistance through mechanisms like efflux and ribosomal protection presents challenges, the study of this compound and its derivatives continues to inform the development of new tetracycline-class antibiotics capable of overcoming these resistance mechanisms. The standardized protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the vital work of antibiotic discovery and development.
References
- 1. Tetracycline - Structure-activity relationships [chm.bris.ac.uk]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Core of Sancycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and relevant biological data of Sancycline, a semi-synthetic tetracycline antibiotic. Detailed experimental protocols for its synthesis and an exploration of its primary mechanism of action and impact on cellular signaling pathways are also presented.
Chemical Structure and Functional Groups
This compound, with the systematic IUPAC name (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide, is a member of the tetracycline class of antibiotics.[1] Its core structure consists of a linear fused tetracyclic nucleus, comprising four six-membered rings designated A, B, C, and D. This compound is specifically known as 6-demethyl-6-deoxytetracycline, indicating the absence of a methyl group at the C6 position and a hydroxyl group at the C6 position, which simplifies its structure relative to other tetracyclines. This fundamental structure is essential for its antibacterial activity.
The key functional groups appended to this tetracyclic core are crucial for its biological function and include:
-
Dimethylamino Group: Located at position C4, this tertiary amine is critical for its antibacterial potency.
-
Hydroxyl Groups: Phenolic hydroxyl groups are present on the D ring, and enolic hydroxyl groups are part of the A ring's β-dicarbonyl system. These groups contribute to the molecule's polarity and ability to chelate metal ions.
-
Keto Groups: Ketone functionalities are located at positions C11 and C1, with the C11 and C12 positions forming a critical diketone system.
-
Carboxamide Group: An amide group is attached at the C2 position and is essential for its biological activity.
Below is a diagram illustrating the chemical structure of this compound with its major functional groups highlighted.
References
Sancycline: A Technical Whitepaper on its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline, a semi-synthetic tetracycline antibiotic, emerged during the "golden era" of antibiotic discovery. This document provides an in-depth technical overview of the discovery and historical development of this compound. It details the initial synthesis through both total synthesis and semi-synthetic routes from declomycin, its mechanism of action as a protein synthesis inhibitor, and its in vitro and in vivo efficacy. While this compound demonstrated notable antibacterial activity, its clinical development was limited, likely due to the concurrent emergence of other tetracycline analogs with more favorable pharmacokinetic profiles. This guide consolidates available quantitative data, outlines key experimental protocols, and provides visualizations of its mechanism and synthesis to serve as a comprehensive resource for researchers in antibiotic development.
Discovery and Historical Context
This compound, also known as 6-demethyl-6-deoxytetracycline, was first reported in 1962.[1] Its development occurred within the broader context of intensive research into the tetracycline class of antibiotics, which were discovered as natural products from Streptomyces species in the late 1940s.[2] The initial tetracyclines, such as chlortetracycline and oxytetracycline, were lauded for their broad-spectrum antibacterial activity.[2] This spurred efforts to synthesize new derivatives with improved potency, stability, and pharmacokinetic properties.
This compound holds a notable place in the history of tetracyclines as it was the first of the early, simpler tetracyclines to be prepared by total synthesis, a landmark achievement led by Conover and his colleagues.[1] It was also produced semi-synthetically through the hydrogenolysis of declomycin, a process that involves the removal of the chloro and benzylic hydroxy groups.[3][4]
Chemical Synthesis
The synthesis of this compound has been approached through two primary routes: total synthesis and semi-synthetic modification of existing tetracyclines.
Total Synthesis
The first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline (this compound), was a significant milestone in organic chemistry. The strategic approach involved a "left-to-right" or D→A mode of construction of the tetracyclic ring system.[5]
Semi-Synthesis via Hydrogenolysis of Declomycin
A more common and scalable approach to this compound production involves the catalytic hydrogenolysis of declomycin (also referred to as demeclocycline or Ledermycin). This process removes the C7-chloro and C6-hydroxyl groups.
A general procedure, as described in various patents, is as follows:
-
Reaction Setup : Demeclocycline is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, within a high-pressure autoclave.[6][7]
-
Acidification : An acid, such as p-toluenesulfonic acid, methanesulfonic acid, or perchloric acid, is added to the solution.[6][7]
-
Catalyst Addition : A rhodium-on-carbon (Rh/C) catalyst (typically 5% or 10%) is added to the mixture.[6][7]
-
Hydrogenation : The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1.5-2.5 MPa). The reaction proceeds at room temperature for a period of 15-24 hours.[6][7]
-
Work-up and Purification : Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified, often using techniques like macroporous adsorption resin chromatography, followed by crystallization.[6][7]
Mechanism of Action
Like other tetracyclines, this compound exerts its bacteriostatic effect by inhibiting protein synthesis. The molecule diffuses through porin channels in the bacterial outer membrane and is then actively transported across the inner cytoplasmic membrane.
Once inside the cytoplasm, this compound reversibly binds to the 30S ribosomal subunit.[3][4] This binding event physically blocks the entry of aminoacyl-tRNA into the 'A' site of the ribosome-mRNA complex. By preventing the binding of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.
In Vitro and In Vivo Efficacy
This compound has demonstrated a broad spectrum of antibacterial activity. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Activity of this compound
| Bacterial Group/Species | Strain Information | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Anaerobic Bacteria | 339 strains | Not specified | 1 | [3] |
| Tetracycline (for comparison) | 339 strains of anaerobic bacteria | Not specified | 32 | [3] |
| Tetracycline-resistant E. coli | Not specified | 0.06 - 1 | Not specified | [3][8] |
| Tetracycline-resistant S. aureus | Not specified | 0.06 - 1 | Not specified | [3][8] |
| Tetracycline-resistant E. faecalis | Not specified | 0.06 - 1 | Not specified | [3][8] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vivo Efficacy of this compound in Mice
| Pathogen | Administration Route | ED50 (mg/kg) | Reference |
| S. aureus | Intravenous | 0.46 | [3][8] |
| S. aureus | Subcutaneous | 0.6 | [3][8] |
ED50: The dose that is therapeutically effective in 50% of the population.[9][10]
Pharmacokinetics and Clinical Development
Conclusion
This compound represents an important chapter in the history of antibiotic development. Its total synthesis was a chemical feat, and its semi-synthetic production route provided a platform for further tetracycline modifications. While it possesses significant in vitro and in vivo antibacterial activity, its progression into widespread clinical use appears to have been limited. For researchers today, the story of this compound serves as a valuable case study in the evolution of antibiotic design and the complex interplay of efficacy, pharmacokinetics, and the competitive landscape of drug development.
References
- 1. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103387511A - Preparation method for this compound - Google Patents [patents.google.com]
- 7. CN103387511B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound | 808-26-4 [chemicalbook.com]
- 9. ED50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is ED50? [synapse.patsnap.com]
Sancycline as a semi-synthetic tetracycline antibiotic
An In-depth Examination of a Semi-Synthetic Tetracycline Antibiotic
Abstract
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1][2][3] First synthesized in the early 1960s, it represents a foundational molecule in the development of later-generation tetracyclines.[4][5] Like its counterparts, this compound exerts its bacteriostatic effect by inhibiting protein synthesis through reversible binding to the bacterial 30S ribosomal subunit.[1][4][6][7] This action effectively blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby halting peptide chain elongation.[4][6] Notably, this compound has demonstrated efficacy against a range of anaerobic bacteria and certain tetracycline-resistant strains.[8][9] Beyond its primary antibacterial mechanism, this compound, in line with other tetracyclines, exhibits inhibitory effects on matrix metalloproteinases (MMPs), suggesting potential applications in non-antimicrobial therapeutic areas.[1][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, available efficacy data, and detailed experimental protocols relevant to its study.
Core Properties and Mechanism of Action
This compound is a member of the tetracycline class of antibiotics, characterized by a four-ring hydronaphthacene nucleus.[4] Its chemical formula is C₂₁H₂₂N₂O₇, with a molecular weight of 414.4 g/mol .[3][5][8]
Primary Mechanism: Inhibition of Protein Synthesis
The principal mechanism of action for this compound is the inhibition of bacterial protein synthesis.[4][7] This process can be broken down into the following steps:
-
Cellular Entry: this compound passively diffuses through porin channels in the outer membrane of Gram-negative bacteria. Its uptake across the inner cytoplasmic membrane is an energy-dependent process.[4]
-
Ribosomal Binding: Inside the bacterium, this compound reversibly binds to the 30S ribosomal subunit.[1][4][6][7] This binding is thought to be a primary interaction with the 16S rRNA component of the subunit.[4]
-
Interference with tRNA: The binding of this compound to the 30S subunit sterically hinders the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[4][6]
-
Cessation of Peptide Elongation: By preventing the addition of new amino acids to the growing peptide chain, protein synthesis is arrested.[4]
-
Bacteriostatic Effect: This inhibition of protein synthesis prevents the bacteria from growing and replicating, resulting in a bacteriostatic, rather than bactericidal, effect.[4]
Secondary Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, including this compound, have been found to inhibit matrix metalloproteinases (MMPs).[4] This non-antimicrobial property is attributed to the chelation of zinc ions essential for the catalytic activity of these enzymes.[10] Doxycycline, a related tetracycline, has been shown to reduce the expression and activity of MMP-2 and MMP-9.[10][11][12][13] This inhibitory effect on MMPs is independent of the antibiotic's protein synthesis inhibition and occurs at sub-antimicrobial concentrations.[10][12]
Quantitative Data
In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound against various bacterial groups.
| Bacterial Group/Strain | Comparator | MIC Range / MIC₉₀ (µg/mL) | Reference(s) |
| Anaerobic Bacteria (339 strains) | This compound | 1 (Average MIC₉₀) | [8][9][14][15] |
| Tetracycline | 32 (Average MIC₉₀) | [8][9][14][15] | |
| Tetracycline-Resistant E. coli | This compound | 0.06 - 1 | [8][9][14][15] |
| Tetracycline-Resistant S. aureus | This compound | 0.06 - 1 | [8][9][14][15] |
| Tetracycline-Resistant E. faecalis | This compound | 0.06 - 1 | [8][9][14][15] |
In Vivo Efficacy
The following table presents the 50% effective dose (ED₅₀) of this compound in a murine infection model.
| Pathogen | Administration Route | ED₅₀ (mg/kg) | Reference(s) |
| Staphylococcus aureus | Intravenous (IV) | 0.46 | [8][9][14][15] |
| Staphylococcus aureus | Subcutaneous (SC) | 0.6 | [8][9][14][15] |
Pharmacokinetic & Pharmacodynamic Parameters
Specific pharmacokinetic data for this compound is limited in publicly available literature. However, as a first-generation tetracycline, its properties can be broadly contextualized by data from related compounds.
| Parameter | Drug Class/Compound | Value | Reference(s) |
| Pharmacokinetics | |||
| Oral Absorption | Group 1 Tetracyclines | Variable, 25-60% | [2][16] |
| Tetracycline | 77-88% | [17] | |
| Metabolism | Group 1 Tetracyclines | Mostly not metabolized | [17] |
| Excretion | Group 1 Tetracyclines | Primarily renal | [17] |
| Pharmacodynamics | |||
| Post-Antibiotic Effect (PAE) | Tetracycline | ~1 hour | [18] |
| Minocycline | 2-3 hours | [6][18] |
Note: The Post-Antibiotic Effect (PAE) is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent.[18][19]
Experimental Protocols
The following sections provide generalized methodologies for key experiments used in the evaluation of this compound. These protocols are based on standard procedures for antimicrobial agent testing.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of this compound.
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H22N2O7 | CID 54688686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. en.iacld.com [en.iacld.com]
- 8. [PDF] Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. | Semantic Scholar [semanticscholar.org]
- 9. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short term effects of doxycycline on matrix metalloproteinases 2 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound | 808-26-4 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. [Pharmacokinetics of tetracyclines and glycylcyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. derangedphysiology.com [derangedphysiology.com]
Understanding the Bacteriostatic Effect of Sancycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline, a semisynthetic tetracycline antibiotic, exerts its antimicrobial effect through the inhibition of bacterial protein synthesis, leading to a bacteriostatic action. This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other tetracycline-class antibiotics, functions by directly targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The bacteriostatic effect arises from the reversible binding of this compound to the 30S ribosomal subunit.[1][2][3] This interaction physically obstructs the binding of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[2][4] By preventing the attachment of new amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.[4][5] While the primary target is the 30S subunit, some studies suggest a secondary interaction with the 50S ribosomal subunit may also contribute to its activity. The reversibility of this binding is a key characteristic that leads to its bacteriostatic, rather than bactericidal, nature.[1]
Quantitative Data on Bacteriostatic Activity
The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain(s) | MIC Range (µg/mL) | Notes |
| Tetracycline-resistant E. coli | 0.06 - 1 | |
| Tetracycline-resistant S. aureus | 0.06 - 1 | |
| Tetracycline-resistant E. faecalis | 0.06 - 1 | |
| 339 strains of anaerobic bacteria | MIC90 = 1 | Compared to tetracycline MIC90 = 32 µg/mL |
Table 1: In Vitro Bacteriostatic Activity of this compound
The in vivo efficacy of this compound has been demonstrated in murine infection models. The effective dose 50 (ED50) is a common metric used to quantify the dose required to achieve a therapeutic effect in 50% of the population.
| Animal Model | Infection Model | Administration Route | ED50 (mg/kg) |
| Mice | S. aureus | Intravenous | 0.46 |
| Mice | S. aureus | Subcutaneous | 0.6 |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for tetracycline-class antibiotics.[6][7][8]
3.1.1. Materials
-
This compound hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile, disposable pipette tips and reservoirs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Microplate reader or visual inspection setup
3.1.2. Protocol Steps
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient of this compound (e.g., 64 µg/mL to 0.125 µg/mL). Column 11 serves as the positive control (no antibiotic), and column 12 as the negative control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[9][10][11] This can be determined by visual inspection or by using a microplate reader to measure optical density. The positive control well should show turbidity, and the negative control well should remain clear.
In Vivo Efficacy in a Murine Systemic Infection Model
This is a generalized protocol for assessing the in vivo efficacy of an antibiotic against a systemic bacterial infection in mice.[12][13][14][15][16]
3.2.1. Materials
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Female BALB/c mice (6-8 weeks old)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Standard antibiotic for positive control (optional)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Sterile syringes and needles
-
Equipment for humane euthanasia and tissue homogenization
3.2.2. Protocol Steps
-
Infection Model Preparation:
-
Culture the bacterial strain overnight in TSB.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal systemic infection.
-
-
Animal Infection:
-
Administer the bacterial suspension to the mice via intraperitoneal or intravenous injection (e.g., 0.1 mL per mouse).
-
-
Treatment Protocol:
-
At a predetermined time post-infection (e.g., 2 hours), administer the first dose of this compound (e.g., via subcutaneous or intravenous injection).
-
Divide the mice into groups: vehicle control, this compound treatment groups (at various dosages), and an optional positive control group.
-
Continue treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-7 days).
-
-
Endpoint and Analysis:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest target organs (e.g., spleen, liver, kidneys).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates and enumerate the bacterial colonies to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden and calculate the ED50.
Conclusion
This compound demonstrates a clear bacteriostatic effect by inhibiting bacterial protein synthesis through its interaction with the 30S ribosomal subunit. The provided quantitative data and experimental protocols offer a foundational understanding for researchers engaged in the study of this antibiotic. Further research to expand the MIC database against a wider range of clinical isolates and to explore its efficacy in various in vivo infection models will be crucial for a more comprehensive evaluation of its therapeutic potential.
References
- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. apec.org [apec.org]
- 7. iacld.com [iacld.com]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. idexx.dk [idexx.dk]
- 10. antechdiagnostics.co.uk [antechdiagnostics.co.uk]
- 11. idexx.com [idexx.com]
- 12. In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Sancycline: A Technical Guide for Investigating Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline, a semisynthetic tetracycline antibiotic, serves as a valuable tool for researchers investigating the intricate mechanisms of bacterial resistance. Like other tetracyclines, its primary mode of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A site.[1][2][3][4] This bacteriostatic action makes it an ideal candidate for studying the various strategies bacteria employ to evade the effects of this class of antibiotics. This guide provides an in-depth overview of the use of this compound in resistance research, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Core Resistance Mechanisms to Tetracyclines
Bacteria have evolved three primary mechanisms to counteract the effects of tetracycline antibiotics:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective. The most common tetracycline-specific efflux pumps are encoded by the tet genes, such as tet(A), tet(B), tet(K), and tet(L).[5][6]
-
Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), which bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[7][8]
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies the tetracycline molecule, rendering it inactive. The tet(X) gene encodes for one such enzyme.[9]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the susceptibility or resistance of a bacterial strain to an antimicrobial agent. The following tables summarize MIC data for various tetracyclines against bacterial strains harboring specific resistance genes. This data, while not specific to this compound, provides a comparative context for researchers.
Table 1: Tetracycline MICs against Staphylococcus aureus with Efflux and Ribosomal Protection Genes
| Antibiotic | Resistance Gene(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Tetracycline | tet(K) | 64 - 128 | - | - |
| Tetracycline | tet(M) | >64 | - | - |
| Tetracycline | tet(K) + tet(M) | >64 | 106 (geometric mean) | - |
| Doxycycline | tet(M) | ≤0.25 - 8 | 4 | 8 |
| Minocycline | tet(M) | ≤0.25 - 8 | 2 | 4 |
Data compiled from multiple sources, specific this compound data is limited.
Table 2: Tetracycline MICs against Enterococcus faecalis with Efflux and Ribosomal Protection Genes
| Antibiotic | Resistance Gene(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Tetracycline | tet(L) | 16 | - | - |
| Tetracycline | tet(M) | 16 - 256 | - | - |
| Tetracycline | tet(M) + tet(L) | 256 | - | - |
Data compiled from multiple sources, specific this compound data is limited.
Table 3: Tetracycline MICs against Escherichia coli with Efflux Pump Genes
| Antibiotic | Resistance Gene | MIC Range (µg/mL) |
| Tetracycline | tet(A) | ≥16 |
| Tetracycline | tet(B) | ≥16 |
| Doxycycline | tet(A) | ≥16 |
| Doxycycline | tet(B) | ≥16 |
| Minocycline | tet(A) | ≥16 |
| Minocycline | tet(B) | ≥16 |
Data compiled from multiple sources, specific this compound data is limited.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[1][10][11][12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., saline or CAMHB)
-
Multipipettor
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2x working stock of the highest desired this compound concentration in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working stock to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain to be tested in CAMHB to the logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
Efflux Pump Activity Assay using a Fluorescent Dye
This protocol utilizes a fluorescent dye, such as ethidium bromide or Nile Red, which are substrates of many efflux pumps. Increased fluorescence inside the cells indicates reduced efflux activity.[4][14][15]
Materials:
-
Bacterial culture (wild-type and potentially a mutant with a deleted or overexpressed efflux pump gene)
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye stock solution (e.g., ethidium bromide or Nile Red)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an efflux pump inhibitor
-
Glucose solution
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Loading with Fluorescent Dye:
-
Add the bacterial suspension to the wells of the microtiter plate.
-
Add CCCP to the wells to de-energize the cells and inhibit efflux, allowing the dye to accumulate.
-
Add the fluorescent dye to all wells.
-
Incubate to allow the dye to load into the cells.
-
-
Initiating Efflux:
-
To initiate efflux, add a glucose solution to the wells to re-energize the cells.
-
To test the effect of this compound as a potential efflux pump substrate or inhibitor, add varying concentrations of this compound to the wells before or concurrently with the glucose.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence in the microplate reader at appropriate excitation and emission wavelengths for the chosen dye.
-
Monitor the decrease in fluorescence over time, which corresponds to the efflux of the dye from the cells. A slower rate of decrease in the presence of this compound suggests it may be a substrate or inhibitor of the efflux pump.
-
In Vitro Transcription/Translation (IVTT) Assay for Ribosomal Protection
This assay assesses the ability of ribosomal protection proteins (e.g., Tet(M) or Tet(O)) to overcome the inhibitory effects of this compound on protein synthesis in a cell-free system.[6][13][14][16][17][18][19]
Materials:
-
Cell-free E. coli S30 extract system for IVTT
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a bacterial promoter
-
Purified Tet(M) or Tet(O) protein (optional, can be co-expressed)
-
This compound stock solution
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Reaction buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Add the reporter plasmid DNA.
-
If using purified RPP, add it to the reaction mixture.
-
Create a series of reactions with varying concentrations of this compound.
-
Prepare control reactions without this compound and without the RPP.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation of the reporter protein.
-
-
Detection of Reporter Protein:
-
Quantify the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Compare the amount of reporter protein produced in the presence of this compound with and without the ribosomal protection protein. A higher level of protein synthesis in the presence of both this compound and the RPP indicates that the RPP is protecting the ribosomes from the inhibitory effect of the antibiotic.
-
Mandatory Visualizations
Signaling Pathway: Regulation of the tetA Efflux Pump by TetR
The expression of the tetA gene, which encodes an efflux pump, is tightly regulated by the TetR repressor protein. In the absence of tetracycline, TetR binds to operator sequences in the promoter region of tetA, preventing its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that leads to the dissociation of TetR from the DNA, thereby allowing the transcription of tetA and the production of the efflux pump.[1][2][3][4][20]
Caption: Regulation of the TetA efflux pump by the TetR repressor in the presence of this compound.
Experimental Workflow: Characterizing this compound Resistance
This workflow outlines the key steps in investigating and characterizing bacterial resistance to this compound.
Caption: Workflow for investigating and characterizing bacterial resistance to this compound.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of bacterial resistance to tetracycline antibiotics. By employing the standardized protocols and understanding the key resistance pathways outlined in this guide, researchers can effectively investigate the prevalence and characteristics of efflux pumps and ribosomal protection mechanisms. The provided visualizations offer a clear framework for understanding the regulatory processes and experimental logic involved in this critical area of research. While the lack of extensive this compound-specific MIC data necessitates the use of comparative data from other tetracyclines, the methodologies presented here provide a robust foundation for generating such data and advancing our understanding of antibiotic resistance.
References
- 1. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copresence of tet(K) and tet(M) in Livestock-Associated Methicillin-Resistant Staphylococcus aureus Clonal Complex 398 Is Associated with Increased Fitness during Exposure to Sublethal Concentrations of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet(M) Mediates Tetracycline Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates from the Private Hospital Sector in KwaZulu-Natal (KZN), South Africa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of tetracycline modifying enzymes using a sensitive in vivo reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of Tetracyclines to Tet(A) Resistance Is Independent of Interdomain Loop Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New screening method identifies new approaches to combat antimicrobial resistance | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 10. Expression of resistance to tetracyclines in strains of methicillin-resistant Staphylococcus aureus. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tetracycline Inhibition of Cell-Free Protein Synthesis II. Effect of the Binding of Tetracycline to the Components of the System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetracycline inhibition of cell-free protein synthesis. II. Effect of the binding of tetracycline to the components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 20. Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sancycline in Elucidating Ribosomal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sancycline, a member of the tetracycline class of antibiotics, has served as a fundamental tool in the study of ribosomal function. Its core mechanism, the inhibition of protein synthesis via binding to the 30S ribosomal subunit, provides a clear and direct means to probe the intricacies of translation. This technical guide delves into the pivotal role of this compound and its analogs in defining the mechanics of the ribosome, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in the fields of molecular biology, microbiology, and drug development. While specific quantitative binding and inhibition data for this compound are limited in recent literature, this guide leverages data from its close analog, tetracycline, to provide a robust comparative framework.
Introduction: this compound and the Tetracycline Class
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring naphthacene carboxamide core.[1] They exert their bacteriostatic effect by targeting the bacterial ribosome, a complex molecular machine responsible for protein synthesis.[2] this compound, also known as 6-demethyl-6-deoxytetracycline, represents a structurally simpler yet fully active member of this class, making it a valuable model compound for structure-activity relationship studies.[1] The primary mechanism of action for tetracyclines involves the reversible binding to the 30S ribosomal subunit, which physically obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby halting the elongation of the polypeptide chain.[2][3]
The study of this compound and its derivatives has been instrumental in:
-
Mapping the antibiotic binding site on the ribosome.
-
Understanding the dynamics of tRNA binding and accommodation.
-
Providing a basis for the development of new tetracycline derivatives that overcome resistance mechanisms.
Mechanism of Action and Ribosomal Binding Site
This compound, like other tetracyclines, inhibits protein synthesis by binding to the small (30S) ribosomal subunit.[1] This binding event sterically hinders the proper docking of the aminoacyl-tRNA into the A-site, preventing codon-anticodon recognition and subsequent peptide bond formation.
The Primary Tetracycline Binding Site (Tet-1):
High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM) with tetracycline and its derivatives, have identified a primary, high-affinity binding site on the 30S subunit.[4] This site, often referred to as the Tet-1 site, is located in a pocket formed by helices h31, h34, and h30 of the 16S rRNA.[4] Key interactions involve:
-
Magnesium Ion Coordination: Tetracyclines chelate a magnesium ion, which is crucial for their binding to the ribosome. This complex then interacts with the phosphate-oxygen backbone of the 16S rRNA.
-
Hydrogen Bonding: A network of hydrogen bonds forms between the polar face of the tetracycline molecule and the 16S rRNA.
-
Stacking Interactions: Stacking interactions between the tetracycline ring system and nucleotide bases, such as C1054, contribute to the binding affinity.
While a crystal structure of this compound bound to the ribosome is not publicly available, its structural similarity to tetracycline strongly suggests it occupies the same primary binding site and engages in similar interactions.
Quantitative Data: Ribosome Binding and Inhibition of Protein Synthesis
While specific quantitative data for this compound is scarce in recent literature, data from tetracycline provides a valuable benchmark for understanding its potency. The following tables summarize key quantitative parameters for tetracycline and other members of its class.
Table 1: Comparative Ribosome Binding Affinities of Tetracycline Antibiotics
| Antibiotic | Method | Organism/System | Dissociation Constant (Kd) | IC50 (Ribosome Binding Competition with [3H]tetracycline) | Reference(s) |
| Tetracycline | In vitro competition | E. coli 70S ribosome | ~1-2 µM | 4 µM | [5][6] |
| Minocycline | In vitro competition | E. coli 70S ribosome | - | 1.63 µM | [6] |
| Tigecycline | In vitro competition | E. coli 70S ribosome | - | 0.22 µM | [6] |
| Eravacycline | In vitro competition | E. coli 70S ribosome | - | 0.22 µM | [6] |
| Omadacycline | In vitro competition | E. coli 70S ribosome | - | 1.96 µM | [6] |
Note: Lower IC50 values indicate higher binding affinity.
Table 2: Inhibition of In Vitro Protein Synthesis by Tetracycline Antibiotics
| Antibiotic | System | IC50 | Reference(s) |
| Chlortetracycline | Chlamydophila psittaci in BGM cells | 0.807 µg/ml | [7] |
| Doxycycline | Chlamydophila psittaci in BGM cells | 0.497 µg/ml | [7] |
Note: IC50 values represent the concentration of the antibiotic required to inhibit 50% of the activity.
Key Experimental Protocols for Studying this compound-Ribosome Interactions
The following sections provide detailed methodologies for key experiments used to elucidate the function of this compound and other ribosome-targeting antibiotics.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
Set up the in vitro translation reactions in individual tubes, each containing the cell-free extract, mRNA template, and amino acid mixture.
-
Add the different concentrations of this compound to the respective tubes. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration to determine the IC50 value.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting provides a genome-wide snapshot of ribosome positions on mRNA, revealing how antibiotics affect translation elongation.
Objective: To map the sites of ribosome stalling on mRNA in the presence of this compound.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
Protocol:
-
Grow a bacterial culture to mid-log phase and treat with this compound for a short period to arrest translation.
-
Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation.
-
Extract the RNA from the isolated ribosome complexes.
-
Prepare a cDNA library from the ribosome footprints.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.
Toeprinting Assay
A primer extension inhibition assay used to map the precise location of a stalled ribosome on a specific mRNA molecule.[8]
Objective: To identify the exact nucleotide position where this compound causes the ribosome to stall on a target mRNA.
Materials:
-
In vitro transcribed mRNA of interest
-
Purified ribosomes
-
Initiator tRNA (fMet-tRNA)
-
This compound
-
DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase and dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Protocol:
-
Incubate the mRNA, ribosomes, and initiator tRNA to form initiation complexes.
-
Add this compound to the reaction to induce ribosome stalling during elongation.
-
Anneal the radiolabeled or fluorescently labeled DNA primer to the mRNA.
-
Initiate reverse transcription. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint."
-
Denature the reaction products and separate them by denaturing PAGE.
-
Visualize the primer extension products. The length of the truncated product indicates the position of the ribosome stall site.
Conclusion
This compound, as a foundational member of the tetracycline family, has been invaluable in dissecting the complex process of ribosomal protein synthesis. Its well-defined mechanism of action and binding site have made it a powerful tool for researchers. While more recent studies have focused on newer tetracycline derivatives with improved pharmacological properties, the principles learned from this compound continue to inform our understanding of ribosome function and the development of novel antibiotics. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the insights gained from this compound and its analogs in their own research endeavors. Further quantitative and structural studies on this compound itself would undoubtedly provide even deeper insights into the subtle yet significant structure-activity relationships within the tetracycline class.
References
- 1. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the inhibitory concentration 50% (IC50) of four selected drugs (chlortetracycline, doxycycline, enrofloxacin and difloxacin) that reduce in vitro the multiplication of Chlamydophila psittaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toeprinting assay - Wikipedia [en.wikipedia.org]
Preliminary Studies on Sancycline's Efficacy Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the activity of Sancycline, a semi-synthetic tetracycline antibiotic, against a broad range of anaerobic bacteria. The document synthesizes available quantitative data, details the experimental methodologies utilized in these foundational studies, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Antimicrobial Potential
This compound, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline class of antibiotics.[1][2] Like other tetracyclines, its mechanism of action involves the inhibition of bacterial protein synthesis.[3][4] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A site, effectively halting the elongation of the polypeptide chain.[3][4][5] Preliminary studies have indicated that this compound possesses significant activity against anaerobic bacteria, a group of microorganisms that can cause serious infections in humans.
Quantitative Assessment of In Vitro Activity
The primary measure of an antibiotic's in vitro potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Comparative studies have demonstrated this compound's superior activity against anaerobic bacteria when compared to the parent compound, tetracycline.
A key study evaluated the in vitro activity of this compound (referred to in the study as DMG-DMDOT, the N,N-dimethylglycylamido derivative of 6-demethyl-6-deoxytetracycline) against a panel of 339 anaerobic bacterial strains. The results showed a significantly lower MIC90 (the concentration required to inhibit 90% of the tested strains) for this compound compared to tetracycline.[6]
| Antibiotic | Average MIC90 against 339 Anaerobic Strains (µg/ml) |
| This compound | 1 |
| Tetracycline | 32 |
Table 1: Comparative in vitro activity of this compound and Tetracycline against a broad panel of anaerobic bacteria. Data sourced from Wexler et al., 1994.[6]
While the comprehensive list of all 339 strains and their individual MICs from the seminal study by Wexler et al. is not publicly available, the reported average MIC90 values highlight the enhanced potency of this compound. Further research would be beneficial to delineate the specific MIC values for this compound against a wider range of clinically relevant anaerobic species such as Bacteroides fragilis, Clostridium perfringens, Prevotella melaninogenica, and Fusobacterium nucleatum.
Experimental Protocols for Anaerobic Susceptibility Testing
The determination of this compound's activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The foundational studies utilized the Wadsworth agar dilution method, which is approved by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Wadsworth Agar Dilution Method
The agar dilution method is considered a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.[7] The following is a detailed protocol based on established guidelines:
1. Preparation of Antimicrobial Stock Solutions:
- This compound powder is accurately weighed and dissolved in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) to create a high-concentration stock solution.
- Serial twofold dilutions of the stock solution are prepared to achieve the desired range of final concentrations to be tested.
2. Preparation of Agar Plates:
- Molten and cooled (to approximately 50°C) Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is used as the growth medium.
- A specific volume of each antimicrobial dilution is added to a corresponding volume of the molten agar to achieve the final target concentrations.
- The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
- The anaerobic bacterial isolates to be tested are grown on appropriate media in an anaerobic environment.
- A standardized inoculum is prepared by suspending colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
4. Inoculation of Plates:
- A multipoint inoculator (e.g., a Steers replicator) is used to apply a standardized spot of each bacterial inoculum onto the surface of the antibiotic-containing and control agar plates.
5. Incubation:
- The inoculated plates are incubated in an anaerobic atmosphere (typically a gas mixture of 5-10% H2, 5-10% CO2, and 80-90% N2) at 35-37°C for 48 hours.
6. Determination of MIC:
- After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, including the presence of a faint haze or a single colony.
Broth Microdilution Method
An alternative method for determining MICs is the broth microdilution method. This technique is also standardized by the CLSI and offers a more high-throughput approach.[7]
1. Preparation of Microtiter Plates:
- Sterile 96-well microtiter plates are filled with a broth medium suitable for the growth of anaerobic bacteria (e.g., supplemented Brucella broth).
- Serial twofold dilutions of the antimicrobial agent are prepared directly in the wells of the microtiter plate.
2. Inoculum Preparation:
- A standardized bacterial inoculum is prepared as described for the agar dilution method.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
4. Determination of MIC:
- The MIC is determined by visually inspecting the wells for turbidity (indicating bacterial growth). The lowest concentration of the antibiotic in a well with no visible growth is recorded as the MIC.
Visualizing Experimental and Molecular Pathways
To better understand the processes involved in evaluating this compound's activity and its mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC determination using the agar dilution method.
Caption: this compound's mechanism of inhibiting bacterial protein synthesis.
Conclusion
Preliminary in vitro studies strongly suggest that this compound is a potent antibiotic against a wide array of anaerobic bacteria, demonstrating significantly greater activity than tetracycline. The established methodologies for anaerobic susceptibility testing, such as the Wadsworth agar dilution method, provide a robust framework for further evaluation of this compound's efficacy. Its mechanism of action, consistent with the tetracycline class, targets a fundamental process in bacterial survival. These initial findings warrant further investigation, including more extensive in vitro testing against a diverse panel of clinical isolates and subsequent in vivo studies, to fully elucidate the therapeutic potential of this compound in the treatment of anaerobic infections.
References
- 1. A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Sancycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a tetracycline-class antibiotic. Determining its Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound using the Broth Microdilution and Agar Dilution methods, aligning with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Methods
The core principle behind MIC determination is to expose a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent. The lowest concentration that inhibits bacterial growth is recorded as the MIC.
-
Broth Microdilution: This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][3] Each well is then inoculated with a standardized bacterial suspension.[2] The MIC is determined by observing the lowest concentration of the antibiotic at which no visible growth occurs.[3][4]
-
Agar Dilution: In this method, serial dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes.[5][6] A standardized bacterial inoculum is spotted onto the surface of the agar plates.[6] The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[7]
Materials and Reagents
-
This compound powder (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile petri dishes (100 mm)
-
Sterile diluents (e.g., sterile deionized water, DMSO for initial stock if necessary)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Inoculating loop or multi-pronged inoculator (for agar dilution)
Experimental Protocols
This protocol is adapted from CLSI and EUCAST guidelines for broth microdilution.
Step 1: Preparation of this compound Stock Solution
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[3] this compound, like other tetracyclines, is often soluble in sterile water.
-
Filter-sterilize the stock solution if not prepared from sterile powder.
Step 2: Preparation of Microtiter Plates
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[2]
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[2] Discard 100 µL from the tenth column.
-
Column 11 serves as the positive control (bacterial growth without antibiotic), and column 12 is the negative control (broth sterility).[2]
Step 3: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Step 4: Inoculation and Incubation
-
Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate or cover it with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[3]
Step 5: Reading and Interpreting Results
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).[3]
-
The positive control well should show turbidity, and the negative control well should remain clear.
This protocol is based on established agar dilution techniques.[6][8]
Step 1: Preparation of this compound Stock Solution
-
Prepare a sterile stock solution of this compound as described in the broth microdilution protocol.
Step 2: Preparation of Agar Plates
-
Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (kept at 45-50°C), mix thoroughly, and pour into a sterile petri dish.[5][7] This creates a 1:10 dilution of the antibiotic in the agar.
-
Also, prepare a control plate containing MHA without any antibiotic.
-
Allow the agar plates to solidify completely at room temperature.
Step 3: Inoculum Preparation
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
Step 4: Inoculation and Incubation
-
Spot a small, defined volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate. A multi-pronged inoculator can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
Step 5: Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[7]
-
The growth control plate should show confluent growth.
Data Presentation
The following table summarizes key quantitative parameters for the described MIC determination protocols.
| Parameter | Broth Microdilution | Agar Dilution |
| Antibiotic Concentration Range | Typically 0.06 - 128 µg/mL | Typically 0.06 - 128 µg/mL |
| Inoculum Density | Final concentration of ~5 x 10⁵ CFU/mL | ~10⁴ CFU per spot |
| Incubation Temperature | 35 ± 2°C | 35 ± 2°C |
| Incubation Time | 16 - 20 hours[3] | 16 - 20 hours[6] |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth | Mueller-Hinton Agar |
| Final Volume/Amount | 200 µL per well | ~20 mL per plate |
Visualizations
Caption: Workflow for determining MIC using the broth microdilution method.
Caption: Workflow for determining MIC using the agar dilution method.
References
- 1. microbenotes.com [microbenotes.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sancycline in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semisynthetic tetracycline antibiotic belonging to a class of broad-spectrum agents that act as protein synthesis inhibitors in bacteria.[1] Like other tetracyclines, this compound exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[2] this compound has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other tetracyclines.[3] These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition assays, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) via the broth microdilution method.
Mechanism of Action
Tetracycline antibiotics, including this compound, passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the cytoplasmic membrane.[1] Once inside the cytoplasm, this compound binds to the 16S rRNA component of the 30S ribosomal subunit.[4] This binding sterically hinders the docking of aminoacyl-tRNA to the A-site of the ribosome, thus preventing the addition of new amino acids to the growing peptide chain and effectively stalling protein synthesis.[2][4] This inhibition of an essential cellular process is the basis for the bacteriostatic activity of this compound.
Caption: this compound inhibits bacterial protein synthesis.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported MIC values of this compound against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain Information | MIC Range (µg/mL) |
| Escherichia coli | Tetracycline-resistant | 0.06 - 1 |
| Staphylococcus aureus | Tetracycline-resistant | 0.06 - 1 |
| Enterococcus faecalis | Tetracycline-resistant | 0.06 - 1 |
| Anaerobic Bacteria | 339 strains (average MIC90) | 1 |
Note: This table represents a summary of available data. Further testing is recommended for specific strains of interest.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of this compound's MIC against a target bacterial strain using the broth microdilution method. This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.
Materials:
-
This compound hydrochloride
-
Target bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes (various volumes)
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions in the Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (prepared from the stock to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue the serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Workflow for MIC determination.
References
Application Notes and Protocols: Sancycline as a Reference Standard in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semisynthetic tetracycline antibiotic that, like other members of its class, inhibits bacterial protein synthesis.[1][2] Its mechanism of action involves reversible binding to the 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA into the ribosomal A site, thereby preventing the addition of amino acids to the growing peptide chain.[1][2][3] While not in widespread clinical use, this compound serves as a valuable research tool for studying bacterial resistance mechanisms and as a reference compound in the development of new antimicrobial agents.[3]
These application notes provide detailed protocols for utilizing this compound as a reference standard in antibiotic susceptibility testing (AST). It is critical to note that at the time of this publication, major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not published official quality control (QC) ranges for this compound. Therefore, laboratories choosing to use this compound as a reference standard must establish their own in-house QC ranges based on the methodologies described herein.
Mechanism of Action of Tetracycline Antibiotics
The following diagram illustrates the established mechanism of action for tetracycline-class antibiotics, including this compound.
Caption: Mechanism of tetracycline action on the bacterial ribosome.
Establishing In-House Quality Control Ranges
Prior to using this compound as a reference standard in routine AST, each laboratory must establish its own QC ranges. This is a critical step to ensure the accuracy and reproducibility of test results. The process involves repeatedly testing this compound against well-characterized QC bacterial strains, such as those recommended by CLSI and EUCAST.
The following diagram outlines the workflow for establishing in-house QC ranges.
Caption: Workflow for in-house Quality Control (QC) range determination.
Experimental Protocols
The following are detailed protocols for performing AST using this compound. These are based on established CLSI and EUCAST methodologies.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
QC bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the QC strain.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 5 µL of the final bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Disk Diffusion for Zone of Inhibition Determination
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound powder
-
Blank sterile paper disks (6 mm diameter)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) plates
-
QC bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound in a suitable solvent to achieve the desired concentration per disk (e.g., 30 µg).
-
Aseptically apply a precise volume of the this compound solution to each blank disk and allow them to dry completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the this compound disk onto the inoculated surface of the MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.
-
Data Presentation: Example In-House QC Data
The following tables are provided as examples to guide laboratories in structuring their in-house validation data for this compound. The values presented are hypothetical and should be replaced with data generated within the user's laboratory.
Table 1: Example In-House MIC Quality Control Ranges for this compound
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | 16 - 64 |
| Enterococcus faecalis ATCC® 29212™ | 8 - 32 |
Table 2: Example In-House Zone Diameter Quality Control Ranges for this compound (30 µg disk)
| Quality Control Strain | This compound Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 18 - 24 |
| Staphylococcus aureus ATCC® 25923™ | 20 - 26 |
Conclusion
This compound is a useful tool for research and development in the field of antimicrobials. While official QC ranges are not currently available from standards organizations, the protocols and frameworks provided here offer a robust starting point for laboratories to establish their own validated systems for using this compound as a reference standard in antibiotic susceptibility testing. Rigorous adherence to standardized methodologies and meticulous in-house validation are paramount for obtaining reliable and reproducible results.
References
- 1. EUCAST: Updated QC-tables [eucast.org]
- 2. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sancycline for the Selection of Tetracycline-Resistant Bacterial Strains
Introduction
Sancycline, a semisynthetic tetracycline antibiotic, serves as a valuable tool for the selection and isolation of tetracycline-resistant bacterial strains in a laboratory setting. As a derivative of the tetracycline class, it inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[1]. Bacteria can develop resistance to tetracyclines through several mechanisms, primarily including efflux pumps that actively remove the antibiotic from the cell, ribosomal protection proteins that prevent the antibiotic from binding to its target, and enzymatic inactivation of the antibiotic molecule[2][3]. This compound's utility in selection protocols stems from its ability to exert selective pressure on bacterial populations, allowing for the preferential growth of strains harboring these resistance mechanisms.
Mechanism of Action and Resistance
Tetracyclines, including this compound, are broad-spectrum bacteriostatic agents effective against a wide range of Gram-positive and Gram-negative bacteria[1]. Their primary mode of action is the disruption of protein synthesis, a fundamental process for bacterial growth and replication.
Bacterial resistance to tetracyclines is a significant area of study, and this compound can be employed to investigate and select for the following primary resistance mechanisms:
-
Efflux Pumps: These are membrane-bound proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective. Genes encoding these pumps, such as tet(A) and tet(B) in Gram-negative bacteria and tet(K) and tet(L) in Gram-positive bacteria, are common resistance determinants[2][3].
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and induce conformational changes that dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume. The genes encoding these proteins, such as tet(M) and tet(O), are widespread and confer resistance to multiple tetracycline-class antibiotics[3].
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme modifies the tetracycline molecule, rendering it inactive. The tet(X) gene encodes a flavin-dependent monooxygenase that hydroxylates tetracycline[3].
The selection of resistant strains using this compound allows for the study of the prevalence and characteristics of these resistance mechanisms in various bacterial populations.
Quantitative Data
The following tables provide representative Minimum Inhibitory Concentration (MIC) data for tetracycline and doxycycline against various bacterial strains, including those with known resistance mechanisms. While specific MIC values for this compound are not as extensively reported in the literature, the data for doxycycline, a closely related second-generation tetracycline, can provide an initial estimate for determining appropriate selective concentrations. It is crucial to empirically determine the MIC of this compound for the specific bacterial strains used in any experiment.
Table 1: Comparative MICs of Tetracycline and Doxycycline against Streptococcus pneumoniae [1]
| Resistance Determinant | Tetracycline MIC (μg/mL) | Doxycycline MIC (μg/mL) |
| None (Susceptible) | ≤ 1 | ≤ 0.25 - 0.5 |
| tet(M) | ≥ 4 | ≥ 1 |
Table 2: Representative MICs of Tetracyclines against Strains with Different Resistance Pumps (Adapted from[2])
| Antibiotic | Strain with Tet(A) pump MIC (μg/mL) | Strain with Tet(B) pump MIC (μg/mL) | Strain with Tet(K) pump MIC (μg/mL) |
| Tetracycline | > 16 | > 16 | > 16 |
| Doxycycline | > 16 | > 16 | > 16 |
| Minocycline | 4 | 2 | 2 |
Note: These values are illustrative and can vary between specific strains and testing conditions. Empirical determination of MICs is essential.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the use of this compound for selecting tetracycline-resistant bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a bacterial strain[4][5].
Materials:
-
This compound stock solution (prepared in a suitable solvent and filter-sterilized)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single, well-isolated colony of the bacterial strain from an agar plate.
-
Inoculate the colony into a tube of appropriate broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL[4].
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
Include a positive control well containing only broth and the bacterial inoculum (no this compound).
-
Include a negative control well containing only broth (no bacteria or this compound) to check for contamination.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain for 16-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth[4]. This can be confirmed by measuring the OD600 of each well with a plate reader.
-
Protocol 2: Selection of this compound-Resistant Mutants by Serial Passage
This protocol describes a method for selecting for this compound-resistant mutants by repeatedly exposing a bacterial population to sub-inhibitory concentrations of the antibiotic[6][7].
Materials:
-
This compound stock solution
-
Bacterial culture
-
Sterile culture tubes or flasks
-
Appropriate liquid growth medium
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Initial Culture:
-
Inoculate a fresh culture of the parental bacterial strain in a liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC as determined in Protocol 1).
-
Incubate at the optimal temperature with shaking until the culture reaches the stationary phase.
-
-
Serial Passaging:
-
Transfer a small aliquot (e.g., 1% of the total volume) of the grown culture to a fresh tube of medium containing the same concentration of this compound.
-
Incubate again until the stationary phase is reached.
-
Repeat this passaging for a set number of days or until a noticeable increase in growth rate is observed.
-
-
Increasing Selective Pressure:
-
After several passages at the initial concentration, gradually increase the concentration of this compound in the growth medium (e.g., to 1x MIC, 2x MIC, and so on).
-
Continue the serial passaging at each new concentration.
-
-
Isolation of Resistant Mutants:
-
At various stages of the selection process, plate dilutions of the culture onto agar plates containing different concentrations of this compound to isolate individual resistant colonies.
-
Perform MIC determination (Protocol 1) on the isolated colonies to confirm and quantify the level of resistance.
-
Protocol 3: Selection of this compound-Resistant Strains using Gradient Agar Plates
This method allows for the selection of resistant mutants across a continuous gradient of antibiotic concentrations[6].
Materials:
-
This compound stock solution
-
Bacterial culture
-
Sterile square petri dishes (100 x 100 mm)
-
Appropriate agar medium
Procedure:
-
Prepare the Bottom Agar Layer:
-
Melt a volume of agar medium sufficient to cover the bottom of the petri dish.
-
Cool the agar to approximately 50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired maximum concentration.
-
Pour the agar into the petri dish with the plate tilted at an angle, allowing the agar to solidify in a wedge shape.
-
-
Prepare the Top Agar Layer:
-
Melt an equal volume of agar medium without this compound.
-
Cool to approximately 50°C.
-
Place the petri dish on a level surface and pour the antibiotic-free agar over the solidified bottom layer.
-
Allow the top layer to solidify completely. This will create a concentration gradient of this compound across the plate.
-
-
Inoculation:
-
Prepare a liquid culture of the bacterial strain to be tested.
-
Using a sterile cotton swab or by spreading a liquid inoculum, create a single streak or a lawn of bacteria from the low-concentration end of the plate to the high-concentration end.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain until growth is visible.
-
-
Isolation of Resistant Mutants:
-
Resistant mutants will be able to grow at higher concentrations of this compound along the gradient.
-
Aseptically pick colonies from the leading edge of growth (the highest concentration where growth is observed).
-
Streak these colonies onto fresh agar plates containing a uniform, high concentration of this compound to confirm their resistance.
-
Perform MIC determination (Protocol 1) on the isolated colonies.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound for the selection of tetracycline-resistant bacteria.
Caption: Mechanism of this compound action and bacterial resistance.
Caption: Experimental workflow for selecting this compound-resistant bacteria.
References
- 1. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
Application Notes and Protocols for Ribosome Profiling Using Sancycline to Study Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments. This method allows for the quantitative analysis of protein synthesis, revealing the precise locations of ribosomes on mRNA transcripts. The use of translation inhibitors in ribosome profiling experiments can arrest ribosomes at specific stages of translation, providing deeper insights into the dynamics of protein synthesis.
Sancycline, a member of the tetracycline class of antibiotics, is a valuable tool for studying translation. While classically known as an elongation inhibitor that blocks the binding of aminoacyl-tRNA to the ribosomal A-site, studies have shown that tetracyclines can also impact translation initiation.[1][2] This dual effect makes this compound and other tetracyclines particularly useful for enriching ribosome footprints at translation start sites, enabling the precise identification and annotation of open reading frames (ORFs).[2][3][4]
These application notes provide detailed protocols for utilizing this compound in ribosome profiling experiments in both bacterial and eukaryotic systems to study translation dynamics, with a focus on identifying translation initiation sites and assessing changes in translation efficiency.
Mechanism of Action of this compound in Translation
This compound, like other tetracyclines, primarily inhibits the elongation phase of protein synthesis by binding to the 30S ribosomal subunit in bacteria (and the mitochondrial ribosome in eukaryotes). This binding sterically hinders the accommodation of aminoacyl-tRNA in the A-site, thereby stalling the ribosome.[1][5] However, ribosome profiling studies have revealed that tetracycline treatment leads to a significant accumulation of ribosome density near the translation start sites rather than a uniform distribution along the mRNA, which would be expected from a pure elongation inhibitor.[1][2] This suggests that tetracyclines also interfere with the transition from translation initiation to elongation, making them effective tools for identifying translation initiation sites.[1][3]
In eukaryotic cells, tetracyclines like doxycycline and minocycline have been shown to induce the Integrated Stress Response (ISR), a signaling pathway activated by various cellular stresses, including ribosome stalling.[6][7][8] This can lead to a general reduction in protein synthesis and the preferential translation of stress-responsive transcripts.
Applications in Research and Drug Development
-
Precise Annotation of Genomes: By enriching ribosome footprints at translation start sites, this compound-based ribosome profiling can accurately map the N-termini of proteins and identify novel ORFs, including small ORFs (sORFs) that are often missed by computational gene prediction algorithms.[2][4]
-
Studying Translation Initiation: The accumulation of ribosomes at start codons allows for a detailed investigation of the factors that regulate translation initiation.
-
Quantifying Gene Expression: Ribosome profiling provides a more direct measure of protein synthesis than transcript-level analyses (e.g., RNA-Seq), enabling the calculation of translation efficiency (the ratio of ribosome footprints to mRNA abundance) for individual genes.
-
Drug Discovery and Development: Understanding how small molecules like this compound modulate translation can aid in the development of novel antibiotics and therapeutics that target protein synthesis. By observing the global translational response to a drug candidate, researchers can assess its mechanism of action and off-target effects.
-
Investigating Cellular Stress Responses: this compound can be used to induce and study the Integrated Stress Response and other translational stress response pathways in eukaryotic and bacterial cells.[7][9][10]
Experimental Protocols
Note on this compound: While the following protocols are based on the well-established use of tetracycline in ribosome profiling (TetRP), they are directly applicable to this compound. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for ribosome stalling in the specific biological system being studied.
Protocol 1: Tetracycline-Inhibited Ribosome Profiling (TetRP) in Bacteria (adapted from Nakahigashi et al., 2016)
This protocol is optimized for E. coli.
Materials:
-
Bacterial culture (e.g., E. coli K-12)
-
Luria-Bertani (LB) medium or other appropriate growth medium
-
This compound (or Tetracycline) solution
-
Liquid nitrogen
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 100 µg/mL chloramphenicol - optional, for comparison)
-
RNase I
-
Sucrose solutions for density gradient centrifugation (e.g., 10% and 40% w/v)
-
Ribosome footprint purification reagents (e.g., Trizol, hot phenol)
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Add this compound to the culture at a final concentration of 40 µg/mL.
-
Incubate for a short period (e.g., 30 seconds to 2 minutes) to arrest translation.
-
-
Cell Harvesting:
-
Rapidly harvest the cells by flash-freezing the entire culture in liquid nitrogen to preserve the in vivo state of the ribosomes.
-
-
Cell Lysis:
-
Lyse the frozen cells, for example by cryo-milling, in the presence of lysis buffer.
-
-
Nuclease Digestion:
-
Thaw the lysate on ice.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.
-
-
Ribosome Isolation:
-
Layer the digested lysate onto a sucrose gradient (e.g., 10-40%) and centrifuge at high speed to separate monosomes (ribosomes with protected mRNA fragments) from polysomes, subunits, and other cellular components.
-
-
Ribosome-Protected Fragment (RPF) Extraction:
-
Fractionate the sucrose gradient and collect the monosome fraction.
-
Extract the RNA from the monosome fraction using a method such as Trizol or hot phenol extraction.
-
-
RPF Size Selection:
-
Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
-
Excise the gel region corresponding to the expected size of ribosome footprints (typically 25-35 nucleotides).
-
Elute the RNA from the gel slice.
-
-
Library Preparation and Sequencing:
-
Perform 3' dephosphorylation and 5' phosphorylation of the RPFs.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Reverse transcribe the RPFs to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Perform high-throughput sequencing of the library.
-
Protocol 2: Ribosome Profiling in Eukaryotic Cells with this compound
This protocol is a general guideline for mammalian cells and may require optimization for specific cell types.
Materials:
-
Eukaryotic cell culture (e.g., HeLa, HEK293)
-
Complete growth medium
-
This compound (or other tetracycline-class antibiotic like Doxycycline) solution
-
Cycloheximide (optional, for comparison of elongation arrest)
-
Ice-cold PBS
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, and RNase inhibitors)
-
RNase I
-
Sucrose solutions for density gradient centrifugation
-
Reagents for RPF purification and library preparation as in Protocol 1
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to a confluence of 70-80%.
-
Add this compound to the culture medium. The optimal concentration and incubation time should be determined empirically, but a starting point could be in the range of 10-100 µM for a few hours.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add lysis buffer to the plate, scrape the cells, and collect the lysate.
-
-
Cell Lysis and Nuclease Digestion:
-
Incubate the lysate on ice for 10 minutes.
-
Clarify the lysate by centrifugation.
-
Treat the supernatant with RNase I to digest unprotected mRNA.
-
-
Ribosome Isolation and RPF Extraction:
-
Follow steps 5 and 6 from Protocol 1 to isolate monosomes and extract RPFs.
-
-
RPF Size Selection, Library Preparation, and Sequencing:
-
Follow steps 7 and 8 from Protocol 1 for RPF size selection, library preparation, and high-throughput sequencing.
-
Data Presentation
Quantitative data from this compound-based ribosome profiling experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Newly Identified Translation Initiation Sites (TIS) in E. coli using TetRP.
| Gene | Annotated TIS (2006) | Newly Identified TIS (TetRP) | Distance from Annotated TIS (nucleotides) |
| yigL | 1 | -30 | 31 upstream |
| yigD | 1 | 16 | 15 downstream |
| yigA | 1 | -15 | 16 upstream |
| yigZ | 1 | 22 | 21 downstream |
| yihF | 1 | -24 | 25 upstream |
| yihG | 1 | 13 | 12 downstream |
| yihH | 1 | -9 | 10 upstream |
| yihI | 1 | 28 | 27 downstream |
| yihJ | 1 | -18 | 19 upstream |
| yihK | 1 | 10 | 9 downstream |
Data adapted from Nakahigashi et al., DNA Research, 2016.[2]
Table 2: Changes in Translation Efficiency of Stress-Responsive Genes in Eukaryotic Cells upon Tetracycline Treatment.
| Gene | Condition | mRNA Abundance (RPKM) | Ribosome Footprints (RPKM) | Translation Efficiency (Footprints/mRNA) | Fold Change in TE |
| ATF4 | Control | 50 | 25 | 0.5 | 1.0 |
| Tetracycline | 55 | 88 | 1.6 | 3.2 | |
| CHOP | Control | 20 | 5 | 0.25 | 1.0 |
| Tetracycline | 30 | 24 | 0.8 | 3.2 | |
| GADD34 | Control | 15 | 6 | 0.4 | 1.0 |
| Tetracycline | 25 | 25 | 1.0 | 2.5 | |
| Actin | Control | 1000 | 5000 | 5.0 | 1.0 |
| Tetracycline | 950 | 2375 | 2.5 | 0.5 |
This table presents hypothetical data for illustrative purposes, based on the known effects of tetracyclines on the Integrated Stress Response.
Visualizations
Experimental Workflow
Caption: Overview of the this compound-based ribosome profiling workflow.
Signaling Pathway: Eukaryotic Integrated Stress Response (ISR)
Caption: The Integrated Stress Response pathway activated by this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of RPFs | Inefficient cell lysis | Optimize lysis protocol (e.g., increase sonication, use a different lysis buffer). |
| Suboptimal RNase I digestion | Perform a titration of RNase I concentration to find the optimal amount that generates monosomes without over-digesting. | |
| Inefficient ribosome pelleting | Ensure proper ultracentrifuge conditions and sucrose gradient preparation. | |
| Smeary or indistinct bands on the gel for RPFs | RNA degradation | Use RNase-free reagents and techniques. Work quickly and on ice. Add RNase inhibitors to buffers. |
| Incomplete RNase I digestion | Increase RNase I concentration or incubation time. | |
| High rRNA contamination in sequencing data | Inefficient rRNA depletion | Use a commercial rRNA depletion kit or design custom probes for your organism. |
| Suboptimal size selection | Be precise when excising the RPF band from the gel. | |
| No clear peak at translation start sites with this compound | Incorrect this compound concentration or incubation time | Perform a dose-response and time-course experiment to optimize this compound treatment. |
| Rapid degradation of stalled ribosomes | Ensure rapid harvesting and lysis to preserve ribosome-mRNA complexes. |
Conclusion
Ribosome profiling with this compound is a robust method for investigating the translatome with high resolution. By effectively stalling ribosomes at the initiation stage of translation, this technique provides invaluable data for genome annotation, understanding translational control, and elucidating the mechanisms of action of translation-targeting drugs. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute successful ribosome profiling experiments using this compound. Careful optimization of experimental conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 2. Comprehensive identification of translation start sites by tetracycline-inhibited ribosome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive identification of translation start sites by tetracycline-inhibited ribosome profiling [ouci.dntb.gov.ua]
- 4. Comprehensive identification of translation start sites by tetracycline-inhibited ribosome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 7. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracyclines cause cell stress-dependent ATF4 activation and mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The bacterial translation stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sancycline in Mouse Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semisynthetic tetracycline antibiotic that demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Like other tetracyclines, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome.[1][2][3] This bacteriostatic action makes this compound a valuable tool for studying bacterial infections and developing new therapeutic strategies. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of Staphylococcus aureus infection, a common and clinically relevant pathogen.
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) |
| Anaerobic Bacteria (339 strains) | Not specified | Average MIC₉₀ = 1 |
| Tetracycline-resistant E. coli | Tetracycline-resistant | 0.06 - 1 |
| Tetracycline-resistant S. aureus | Tetracycline-resistant | 0.06 - 1 |
| Tetracycline-resistant E. faecalis | Tetracycline-resistant | 0.06 - 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC₉₀ is the MIC required to inhibit the growth of 90% of isolates.
Table 2: In Vivo Efficacy of this compound against S. aureus in Mice
| Administration Route | Efficacy Metric | Value (mg/kg) |
| Intravenous | ED₅₀ | 0.46 |
| Subcutaneous | ED₅₀ | 0.6 |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
Caption: Mechanism of this compound action on the bacterial ribosome.
General Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for assessing the efficacy of this compound in a mouse model of infection.
References
Application Notes and Protocols: High-Throughput Screening for Novel Antibiotics Using Sancycline as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large chemical libraries for antibacterial activity.[1][2][3] The use of a well-characterized control antibiotic is paramount for the validation and interpretation of HTS data. Sancycline, a semi-synthetic tetracycline antibiotic, serves as an excellent positive control due to its broad-spectrum activity and well-understood mechanism of action.[4][5] this compound inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[6][7][8] This document provides detailed application notes and protocols for conducting HTS campaigns to identify new antibiotics, using this compound as a reliable control.
Key Experimental Parameters
Successful HTS campaigns rely on carefully optimized parameters. The following table summarizes critical variables for consideration when designing a screen for novel antibiotics.
| Parameter | Recommendation | Rationale |
| Assay Format | 96- or 384-well microtiter plates | Enables automation and high-throughput processing. |
| Bacterial Strain | Clinically relevant strains (e.g., ESKAPE pathogens) | Ensures the clinical relevance of identified "hits". |
| Inoculum Density | 10^4 to 10^5 CFU/mL | Standardized inoculum is crucial for reproducible MIC values.[9] |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CA-MHB) | Standard medium for antimicrobial susceptibility testing.[10] |
| Incubation Time | 18-24 hours | Allows for sufficient bacterial growth to measure inhibition.[11] |
| Incubation Temperature | 37°C | Optimal growth temperature for most pathogenic bacteria. |
| Positive Control | This compound (e.g., 10x MIC) | Validates assay performance and provides a benchmark for activity. |
| Negative Control | DMSO (or vehicle used for compound library) | Defines the baseline for no inhibition. |
| Readout Method | OD600 absorbance or resazurin-based viability assay | Provides a quantitative measure of bacterial growth.[12] |
Experimental Workflow
The overall workflow for a high-throughput screen for novel antibiotics can be divided into several key stages, from initial assay setup to hit confirmation and characterization.
Caption: High-throughput screening workflow for novel antibiotic discovery.
Protocols
Bacterial Viability Assay (Resazurin-Based)
This protocol is suitable for primary screening to identify compounds that inhibit bacterial growth.
Materials:
-
96- or 384-well clear-bottom microtiter plates
-
Bacterial culture in exponential growth phase
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Compound library dissolved in DMSO
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.01% in PBS)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
Compound Plating: Using an automated liquid handler or multichannel pipette, dispense the library compounds into the microtiter plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Control Plating:
-
Positive Control: Add this compound to designated wells at a concentration known to inhibit bacterial growth (e.g., 10x MIC).
-
Negative Control: Add an equivalent volume of DMSO to control wells.
-
Blank Control: Add sterile CA-MHB only to blank wells for background fluorescence subtraction.
-
-
Bacterial Inoculation: Add the prepared bacterial inoculum to all wells except the blank controls.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
Resazurin Addition: Add resazurin solution to all wells.
-
Second Incubation: Incubate for an additional 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative - Fluorescence_blank))
Compounds exhibiting a predefined inhibition threshold (e.g., >80%) are considered primary hits.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the potency of the confirmed hits from the primary screen.[10][13]
Materials:
-
96-well microtiter plates
-
Confirmed hit compounds
-
This compound
-
Bacterial culture
-
CA-MHB
-
Plate reader for OD600 measurement
Procedure:
-
Compound Dilution Series: Prepare a 2-fold serial dilution of each hit compound and this compound in CA-MHB directly in the 96-well plates.[9]
-
Bacterial Inoculum: Prepare a bacterial inoculum as described in the viability assay protocol.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions.
-
Controls: Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
OD Measurement: Measure the optical density at 600 nm (OD600) using a plate reader.
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (typically ≥90% inhibition compared to the growth control).[10]
This compound's Mechanism of Action
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial component of protein synthesis.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Data Presentation
All quantitative data from the primary screen and secondary MIC testing should be summarized in clear, structured tables for easy comparison and hit selection.
Table 1: Primary HTS Hit Summary
| Compound ID | % Inhibition | Hit Status |
| Cmpd-001 | 95.2 | Hit |
| Cmpd-002 | 10.5 | Inactive |
| Cmpd-003 | 88.9 | Hit |
| ... | ... | ... |
| This compound | 99.8 | Positive Control |
| DMSO | 0.5 | Negative Control |
Table 2: MIC Values for Confirmed Hits
| Compound ID | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Cmpd-001 | 4 | 8 |
| Cmpd-003 | 16 | 32 |
| ... | ... | ... |
| This compound | 2 | 1 |
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting high-throughput screening campaigns for the discovery of novel antibiotics. The use of this compound as a positive control is integral to ensuring the quality and reliability of the screening data. By following these detailed methodologies, researchers can efficiently identify and characterize promising new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
Methods for assessing Sancycline activity against Gram-positive and Gram-negative bacteria.
Application Notes and Protocols for Assessing Sancycline Activity
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the antimicrobial activity of this compound, a semi-synthetic tetracycline antibiotic, against both Gram-positive and Gram-negative bacteria.
Introduction to this compound
This compound is a broad-spectrum tetracycline antibiotic that exhibits bacteriostatic action against a wide range of bacteria.[1] Like other tetracyclines, its mechanism of action involves the inhibition of protein synthesis.[1][2] this compound reversibly binds to the 30S ribosomal subunit, which blocks the entry of aminoacyl-tRNA into the ribosomal A site.[3][4] This action effectively prevents the elongation of the peptide chain, thereby halting bacterial growth.[1][2] Due to its broad-spectrum nature, it is crucial to determine its specific activity against various bacterial strains using standardized antimicrobial susceptibility testing (AST) methods.
Key Antimicrobial Susceptibility Testing (AST) Methods
Standardized methods are essential for evaluating the efficacy of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests to ensure reproducibility and comparability of results.[5][6][7] The most common methods for assessing this compound's activity are:
-
Broth Microdilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8][9][10]
-
Kirby-Bauer Disk Diffusion: A qualitative method used to determine the susceptibility of a bacterium to an antibiotic. It involves measuring the zone of growth inhibition around an antibiotic-impregnated disk.[11][12][13]
-
Minimum Bactericidal Concentration (MBC): This test is a subsequent step to the MIC assay and determines the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum.[14][15][16]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound hydrochloride (stock solution prepared in a suitable solvent like DMSO or water)[4][17]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)[18]
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound (e.g., 1280 µg/mL).[18] b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[19] e. Column 11 will serve as the positive control (bacteria, no antibiotic), and column 12 as the negative control (media only).[9]
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] This can be verified using a spectrophotometer at 625 nm.[10] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
Interpretation of Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[10][18] For tetracyclines, disregard pinpoint growth at the bottom of the well when determining the endpoint.[10]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol describes the disk diffusion method for assessing bacterial susceptibility to this compound.
Materials:
-
This compound antibiotic disks (standard concentration, e.g., 30 µg)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum: a. Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube.[21] c. Swab the entire surface of the MHA plate evenly in three directions (streaking a "lawn" of bacteria).[12][20] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]
-
Application of Antibiotic Disks: a. Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the agar. b. Gently press the disk to ensure complete contact with the agar surface.[13] c. If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[13]
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). b. Compare the measured zone diameter to the interpretive charts provided by CLSI or EUCAST to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol is performed after the MIC is determined to assess the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar or MHA)
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate: a. Select the wells from the completed MIC assay that showed no visible growth (the MIC well and at least two more concentrated wells).[15][16] b. Mix the contents of each selected well thoroughly. c. Using a micropipette, aspirate a fixed volume (e.g., 10-100 µL) from each of these wells. d. Plate this volume onto a fresh, antibiotic-free agar plate.
-
Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is visible on the control plate.
-
Interpretation of Results: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[14][15] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison. The MIC values are typically presented in a table format.
Table 1: Example MIC Values for this compound against Representative Bacteria
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.12 - 1 |
| Enterococcus faecalis | Gram-positive | 4 - 16 |
| Escherichia coli | Gram-negative | 1 - 8 |
| Klebsiella pneumoniae | Gram-negative | 2 - 16 |
| Pseudomonas aeruginosa | Gram-negative | >32 |
| Acinetobacter baumannii | Gram-negative | 8 - 32 |
Note: These are example values and may vary depending on the specific strain and resistance mechanisms present.
References
- 1. This compound hydrochloride | 6625-20-3 | AS27790 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Semisynthetic Tetracycline | TargetMol [targetmol.com]
- 5. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 12. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 13. microbenotes.com [microbenotes.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microchemlab.com [microchemlab.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. apec.org [apec.org]
- 21. asm.org [asm.org]
- 22. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Troubleshooting Sancycline precipitation in aqueous buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Sancycline in aqueous buffers and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semisynthetic tetracycline antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the A site of the ribosome, preventing the elongation of the polypeptide chain.[1]
Q2: I'm observing precipitation after adding this compound to my aqueous buffer. What are the common causes?
This compound has limited solubility in aqueous buffers. Precipitation can be caused by several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer system and conditions (pH, temperature).
-
pH of the Buffer: Tetracycline antibiotics, including this compound, exhibit pH-dependent solubility. Generally, they are more soluble in acidic conditions and can precipitate in neutral or alkaline solutions.
-
Temperature: Lower temperatures can decrease the solubility of this compound, leading to precipitation.
-
Improper Dissolution Technique: Directly adding solid this compound to an aqueous buffer can lead to localized high concentrations and precipitation.
-
Interactions with Buffer Components: Certain ions in the buffer might interact with this compound, reducing its solubility. For instance, divalent cations can chelate with tetracyclines.
Q3: How can I improve the solubility of this compound in my experiments?
To enhance the solubility of this compound and prevent precipitation, it is highly recommended to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer of choice to the final desired concentration. When diluting the DMSO stock, add the stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing. The final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[2][3]
Q4: What is the recommended procedure for preparing a this compound stock solution and working solutions?
Please refer to the detailed "Experimental Protocols" section below for a step-by-step guide on preparing this compound stock and working solutions.
Q5: Can I store this compound solutions? If so, under what conditions?
It is best to prepare fresh this compound working solutions in aqueous buffers for each experiment. If storage is necessary, it is recommended to store aliquots of the concentrated stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions of tetracyclines are generally not stable for long periods and can degrade or precipitate, especially at room temperature.
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to resolving this compound precipitation issues in your experiments.
| Observation | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in aqueous buffer. | This compound has low aqueous solubility. | 1. Do not dissolve this compound directly in aqueous buffers. 2. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitation after diluting DMSO stock into aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. | 1. Lower the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of cellular toxicity, keeping it ideally below 0.5%). 3. Add the DMSO stock to the buffer slowly while vortexing to ensure rapid dispersion. |
| Precipitation in cell culture media over time. | Instability of this compound at physiological pH (around 7.4) and temperature (37°C). Interaction with media components (e.g., divalent cations like Ca²⁺ and Mg²⁺). | 1. Prepare fresh media with this compound immediately before use. 2. Consider using a lower, but still effective, concentration. 3. If possible, adjust the pH of the media to be slightly more acidic, though this may impact cell health. |
| Precipitation during a cooled or refrigerated step in a protocol. | Decreased solubility at lower temperatures. | 1. Perform the dilution step at room temperature. 2. If a cold step is necessary, try to minimize the duration or use a slightly higher DMSO concentration if permissible for the assay. |
| Precipitation in a high-salt buffer. | "Salting out" effect, where high salt concentrations reduce the solubility of other solutes. | 1. If possible, reduce the salt concentration of the buffer. 2. Test the solubility of this compound in the high-salt buffer at a small scale before preparing a large volume. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound across a wide range of buffers, the following table provides solubility information for tetracycline, a closely related compound. This data can serve as a useful reference point for this compound. Please note that the exact solubility of this compound may vary.
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference |
| Tetracycline | Water | 25 | ~231 mg/L | [4] | |
| Tetracycline HCl | Water | 1.8 - 2.8 (1% solution) | Freely soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended method for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution to a working concentration in an aqueous buffer or cell culture medium.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure for 10 mM Stock Solution: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 414.4 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 4.144 mg of this compound. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. The solution should be clear. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Procedure for Preparing a Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the volume of the stock solution needed for your final working volume and concentration. For example, to make 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution. c. In a sterile tube, add the appropriate volume of your aqueous buffer or cell culture medium (e.g., 999 µL). d. While gently vortexing the buffer, add the calculated volume of the this compound stock solution (e.g., 1 µL) dropwise. This ensures rapid mixing and minimizes the risk of precipitation. e. Use the freshly prepared working solution immediately for your experiment.
Visualizations
This compound's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in bacteria.
Experimental Workflow: Using this compound in a Tetracycline-Inducible Gene Expression System (Tet-On)
This diagram outlines the workflow for using a tetracycline-inducible system, where the presence of an inducer like this compound (or more commonly, doxycycline) activates gene expression.
Signaling Pathway Modulation by Tetracyclines: Inhibition of the NF-κB Pathway
Recent studies have shown that some tetracyclines, such as minocycline, can modulate inflammatory signaling pathways. This diagram illustrates the inhibitory effect on the NF-κB pathway, a key regulator of inflammation. While this has been demonstrated with other tetracyclines, it represents a potential non-antibiotic mechanism of action for this class of molecules.
References
Optimizing Sancycline concentration for effective bacterial growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sancycline concentration for effective bacterial growth inhibition.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a semi-synthetic tetracycline antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the ribosome's A site.[2][3] This action prevents the elongation of the polypeptide chain, ultimately leading to a bacteriostatic effect that halts bacterial growth and replication.[4]
2. What is the typical effective concentration range for this compound?
The effective concentration of this compound, determined as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and its resistance profile. Generally, this compound has shown potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[3] It has also demonstrated efficacy against strains resistant to other tetracyclines.[5] For specific MIC values against various bacterial strains, please refer to the data tables below.
3. How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[1] Prepare high-concentration stock solutions (e.g., 10 mg/mL) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] this compound is insoluble in water and ethanol.[1]
4. What are the critical quality control steps when performing a Minimum Inhibitory Concentration (MIC) assay with this compound?
-
Strain Purity: Always start with a pure culture of the test organism.
-
Inoculum Density: Standardize the initial bacterial inoculum to approximately 5 x 10^5 CFU/mL.[2]
-
Positive and Negative Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) in each assay.
-
Reference Strain: Use a standard reference strain with a known this compound MIC (e.g., E. coli ATCC 25922) to validate each experiment.
-
Media and Incubation: Use appropriate and consistent media (e.g., Mueller-Hinton broth or agar) and incubation conditions (temperature, time, and atmospheric conditions).
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) before dilution. Prepare fresh inoculum for each experiment. |
| This compound Degradation | Prepare fresh this compound dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Protect the stock solution from light. |
| Contamination | Visually inspect plates for mixed colony morphologies. Perform a Gram stain or re-streak on selective media to confirm culture purity. |
| Variations in Media | Use the same batch of Mueller-Hinton Agar (MHA) or Broth (MHB) for all related experiments. Ensure the pH of the media is within the recommended range. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette tips and techniques to ensure accurate dispensing of this compound solutions and bacterial inoculum. |
Issue 2: No Inhibition of Bacterial Growth at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Bacterial Resistance | The bacterial strain may have acquired resistance to tetracyclines. Consider testing for resistance mechanisms such as efflux pumps or ribosomal protection proteins.[6][7] |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. If possible, use a spectrophotometer to confirm the concentration. |
| Suboptimal Assay Conditions | Ensure the incubation time and temperature are appropriate for the specific bacterial strain being tested. |
| This compound Inactivation | Certain components in the media or produced by the bacteria could potentially inactivate this compound. Review the literature for any known incompatibilities. |
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Gram-Positive Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 - 1.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 - 1.0 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.06 - 1.0 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.06 - 1.0 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤ 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤ 0.5 |
Note: Data synthesized from available literature on this compound and related glycylcyclines. Actual MICs can vary between specific isolates.[5][8]
Table 2: this compound Minimum Inhibitory Concentration (MIC) Data for Gram-Negative Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) |
| Escherichia coli | Tetracycline-Susceptible | ≤ 0.5 |
| Escherichia coli | Tetracycline-Resistant [tet(B)] | ≤ 0.5 |
| Escherichia coli | Tetracycline-Resistant [tet(M)] | ≤ 0.5 |
| Haemophilus influenzae | - | ≤ 0.5 |
| Klebsiella pneumoniae | - | ≤ 1.0 |
| Acinetobacter baumannii | - | 0.5 - 2.0 |
Note: Data synthesized from available literature on this compound and related glycylcyclines. Actual MICs can vary between specific isolates.[5][8]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log-phase growth
-
0.9% sterile saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL). The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Pick several colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (100 µL of inoculum in CAMHB without antibiotic) and a negative control well (100 µL of sterile CAMHB).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Troubleshooting Logic for High Variability in this compound MIC Assays.
Caption: Postulated Mechanism of this compound Action and its Impact on Bacterial Signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxycycline interferes with quorum sensing-mediated virulence factors and biofilm formation in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of the Glycylcycline GAR-936 against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antibacterial activities of the glycylcyclines, a new class of semisynthetic tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline stability and degradation in different storage conditions
Welcome to the Technical Support Center for Sancycline. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at temperatures of -20°C or lower.[1][2][3] It is also recommended to keep it in a dry environment, under an inert gas like nitrogen, as the compound is known to be hygroscopic.[2][4]
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. A study on the closely related compound 4-dedimethylamino this compound showed that its degradation follows first-order kinetics and is significantly influenced by pH.[5] Generally, tetracyclines are most stable in acidic conditions and are susceptible to degradation in neutral and alkaline solutions.[6]
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of this compound include:
-
pH: As with other tetracyclines, this compound is prone to epimerization and other degradation reactions in solutions with neutral to alkaline pH.[7]
-
Temperature: Elevated temperatures accelerate the degradation of tetracyclines.[8][9][10]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[5][11]
-
Oxidation: Tetracyclines can be degraded by oxidizing agents.[5][11]
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of other tetracyclines, likely degradation products could include epimers (e.g., 4-epi-sancycline), dehydration products (e.g., anhydro-sancycline), and cleavage products from the opening of the tetracyclic ring system, particularly under harsh acidic or alkaline conditions.[12]
Q5: How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[13][14][15] This method should be able to separate the intact this compound from its potential degradation products. UV-Visible spectrophotometry can also be used for preliminary assessments of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency in a stock solution. | The solution was stored at an inappropriate temperature or pH. | Prepare fresh stock solutions frequently. If storage is necessary, aliquot and store at -80°C for up to one year or -20°C for up to one month.[16][3] Ensure the solvent and pH are optimal for stability (acidic pH is generally preferred for tetracyclines). |
| Unexpected peaks appearing in HPLC chromatograms. | Degradation of this compound has occurred. | Review the storage and handling conditions of your sample. The new peaks are likely degradation products. A forced degradation study can help identify these peaks. |
| Variability in experimental results. | Inconsistent this compound concentration due to degradation between experiments. | Prepare fresh this compound solutions for each experiment. Protect solutions from light and keep them on ice during use. |
| Discoloration of this compound solution. | This can be an indication of degradation, particularly oxidation or photodegradation. | Discard the discolored solution and prepare a fresh one. Ensure solutions are protected from light by using amber vials or covering the container with foil. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep dry and under inert gas.[1][4] |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[16] |
| Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[16] |
Table 2: Factors Influencing Tetracycline Stability (General)
| Factor | Effect on Stability | General Trend |
| pH | High | Most stable in acidic pH (around 2-5). Degradation increases significantly in neutral and alkaline conditions.[5] |
| Temperature | High | Degradation rate increases with increasing temperature.[8][9][10] |
| Light | High | Exposure to light, especially UV, accelerates degradation.[5][11] |
| Oxidizing Agents | High | Susceptible to oxidative degradation.[5][11] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to direct sunlight for 48 hours.
-
Alternatively, expose the solution in a photostability chamber with a combined UV and visible light source.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
Protocol: Stability-Indicating HPLC Method for this compound
This method is a general starting point and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 808-26-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of drug decomposition. Part 74. Kinetics of degradation of minocycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. High temperatures can effectively degrade residual tetracyclines in chicken manure through composting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms [ps.tbzmed.ac.ir]
- 14. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Sancycline Solubility Issues for Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sancycline. The information is designed to directly address common solubility and handling issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semisynthetic tetracycline antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the ribosome.[1] This bacteriostatic action halts bacterial growth and replication.
Q2: What are the general solubility characteristics of this compound hydrochloride?
This compound hydrochloride, the common salt form used in research, is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3][4][5] Its solubility in aqueous solutions is limited and pH-dependent.
Q3: How should I store this compound hydrochloride powder and stock solutions?
For long-term storage, this compound hydrochloride powder should be stored at -20°C in a dry, dark environment.[1] Stock solutions, once prepared, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: this compound hydrochloride has limited solubility in neutral aqueous solutions.[2][4][5]
-
pH Effects: The solubility of tetracyclines is known to be pH-dependent. Precipitation can occur when the pH of the solution is not optimal for keeping the drug dissolved.
-
High Concentration: Attempting to make a working solution that is too concentrated can lead to precipitation.
-
Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[6]
Solutions:
-
Prepare a High-Concentration Stock in Organic Solvent: First, dissolve this compound hydrochloride in an appropriate organic solvent like DMSO or DMF to create a high-concentration stock solution.
-
Step-wise Dilution: To prepare your final working solution, perform a serial dilution of the organic stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
pH Adjustment: If possible for your experiment, adjusting the pH of the buffer may improve solubility. Tetracyclines generally have better solubility in acidic conditions.
-
Use of a Co-solvent: For certain applications, a small percentage of an organic co-solvent in the final working solution might be acceptable to maintain solubility. However, it is critical to include a vehicle control in your experiments to account for any effects of the solvent.
-
Sonication: Gentle sonication in a water bath can sometimes help to dissolve small amounts of precipitate.
Data Presentation: this compound Hydrochloride Solubility
The following table summarizes the available solubility data for this compound hydrochloride in various solvents.
| Solvent | Concentration | Temperature | Notes |
| Dimethylformamide (DMF) | 20 mg/mL | Room Temperature | [2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Room Temperature | [2][3][4][5] |
| Ethanol | 5 mg/mL | Room Temperature | [1][2][4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | Room Temperature | [2][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
This compound hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or flasks
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound hydrochloride stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile conical tube or flask, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute working solution or optimize the dilution procedure.
-
Use the freshly prepared working solution for your experiment immediately.
Important Note: Always include a vehicle control in your experiments, which consists of the same concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution.
Visualizations
This compound's Primary Mechanism of Action
Figure 1. this compound's mechanism of action on the bacterial ribosome.
Potential Signaling Pathways in Mammalian Cells Influenced by Tetracycline Derivatives
While specific data for this compound is limited, other tetracycline derivatives have been shown to modulate key signaling pathways in mammalian cells, including NF-κB, MAPK, and apoptosis pathways. The following diagrams illustrate these potential interactions. It is important to experimentally verify the specific effects of this compound on these pathways.
NF-κB Signaling Pathway
Figure 2. Potential inhibition of the NF-κB pathway by tetracycline derivatives.
MAPK Signaling Pathway
Figure 3. Potential modulation of the MAPK signaling pathway by tetracyclines.
Apoptosis Pathway
Figure 4. Potential anti-apoptotic effects of tetracycline derivatives.
References
- 1. This compound hydrochloride | 6625-20-3 [chemicalbook.com]
- 2. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells | PLOS One [journals.plos.org]
- 4. This compound hydrochloride CAS#: 6625-20-3 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Culture Academy [procellsystem.com]
Navigating Sancycline Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Sancycline in their experiments. Find answers to common questions, troubleshoot potential issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a semisynthetic tetracycline antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal A site, effectively halting the elongation of the polypeptide chain.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound is typically dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 83 mg/mL.[1] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] Stock solutions should be prepared at a high concentration, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one year or -80°C for up to two years.[2] When diluting the stock solution for cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound in mammalian cells?
A3: While this compound's primary target is the bacterial ribosome, tetracycline-class antibiotics can have off-target effects in mammalian cells, largely due to the evolutionary similarity between bacterial and mitochondrial ribosomes. These effects can include:
-
Mitochondrial Dysfunction: Tetracyclines can inhibit mitochondrial protein synthesis, leading to a shift in cellular metabolism towards glycolysis, increased lactate production, and reduced oxygen consumption.[4][5] This can, in turn, affect cell proliferation rates.[4][5]
-
Modulation of Signaling Pathways: Some tetracyclines have been shown to influence inflammatory signaling pathways. For instance, doxycycline and minocycline can suppress the activation of NF-κB and p38 MAPK signaling pathways.[6] While direct evidence for this compound is limited, it is a potential area for consideration in experimental design.
Q4: How stable is this compound in cell culture medium?
A4: The stability of tetracyclines in aqueous solutions, including cell culture media, can be a concern. Generally, tetracyclines are sensitive to light and pH.[7] For instance, the half-life of doxycycline in cell culture media is approximately 24 hours.[8] Therefore, for longer-term experiments, it is recommended to refresh the culture medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no antibacterial activity observed. | Degradation of this compound: The compound may have degraded due to improper storage or handling. Light sensitivity and instability in aqueous solutions at 37°C can lead to loss of activity. | Prepare fresh stock solutions from powder. Protect stock solutions and media containing this compound from light. For long-term experiments, replenish the media with fresh this compound every 24-48 hours.[7][8] |
| Incorrect Concentration: The concentration of this compound used may be too low to inhibit the specific bacterial strain. | Determine the Minimum Inhibitory Concentration (MIC) for your bacterial strain of interest using a standardized protocol like broth microdilution.[3][9] | |
| Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to tetracyclines. | Verify the susceptibility of your bacterial strain to tetracyclines using a reference strain. If resistance is confirmed, consider using a different antibiotic. | |
| Inconsistent results between experiments. | Variability in this compound Concentration: Inconsistent preparation of dilutions or degradation of the compound can lead to variability. | Always use freshly prepared dilutions from a validated stock solution. Ensure thorough mixing. Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. Use the same batch of media and supplements for all related experiments. | |
| Unexpected effects on mammalian cells (e.g., altered growth rate). | Off-target Effects: this compound may be affecting mitochondrial function and cellular metabolism, leading to changes in cell proliferation.[4][5] | Include appropriate vehicle controls (DMSO-treated cells) to account for solvent effects. To specifically assess off-target effects, consider including a control cell line that is not expected to be affected by the primary mechanism of this compound. For inducible systems, include a "no this compound" control to assess leaky expression. |
| Cytotoxicity: The concentration of this compound used may be cytotoxic to the mammalian cells. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that IC50 values for this compound against specific cancer cell lines are not widely reported in the available literature; the data presented for other tetracyclines can serve as a preliminary reference.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC Range (μg/mL) | Reference |
| Anaerobic Bacteria (339 strains) | Average MIC90 = 1 | [2] |
| Tetracycline-resistant E. coli | 0.06 - 1 | [2] |
| Tetracycline-resistant S. aureus | 0.06 - 1 | [2] |
| Tetracycline-resistant E. faecalis | 0.06 - 1 | [2] |
Table 2: In Vivo Efficacy of this compound
| Bacterial Strain | Administration Route | ED50 (mg/kg) | Reference |
| S. aureus (in mice) | Intravenous | 0.46 | [2] |
| S. aureus (in mice) | Subcutaneous | 0.6 | [2] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 83 mg/mL (200.28 mM) | [1] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
This compound stock solution
-
Bacterial culture in log-phase growth
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the bacterial growth medium in the wells of the 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria in medium without this compound) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][9]
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
References
- 1. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]
- 2. glpbio.com [glpbio.com]
- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103387511B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minocycline modulates NFκB phosphorylation and enhances antimicrobial activity against Staphylococcus aureus in mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Impact of pH on Sancycline activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Sancycline.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
This compound, like other tetracyclines, exhibits its greatest stability in acidic conditions. Aqueous solutions of tetracyclines are reported to be stable at a pH range of 1.0 to 2.5.[1] As the pH becomes neutral and then alkaline, the stability of tetracyclines generally decreases.[2][3]
Q2: How does pH affect the chemical structure and degradation of this compound?
The pH of the solution significantly influences the ionic form and degradation pathways of this compound. Tetracyclines are amphoteric molecules, meaning they can exist as cations, zwitterions, or anions depending on the pH.[4][5]
-
Low pH (acidic): Under strongly acidic conditions, tetracyclines can undergo dehydration to form anhydrotetracyclines.[5][6]
-
Mid-range pH (3-5): In this range, epimerization at the C4 position can occur, leading to the formation of 4-epitetracycline, a less active isomer.[2][5]
-
High pH (alkaline): In basic solutions, tetracyclines can undergo isomerization to form isotetracyclines.[5] Under basic conditions, the degradation of 4-dedimethylamino this compound involves oxidation.[7]
Q3: What is the expected impact of pH on the antimicrobial activity of this compound?
The antimicrobial activity of tetracyclines is pH-dependent. While specific data for this compound is limited, the activity of tetracyclines, in general, can be influenced by the pH of the medium, which affects both the antibiotic's chemical form and the physiological state of the bacteria. For some bacteria, optimal antibiotic activity is observed around neutral pH. For instance, the antibiotic activity of Xenorhabdus nematophila was found to be optimal at pH 7.5.[8] However, the relationship can be complex and dependent on the specific bacterial strain and the experimental conditions.
Q4: Are there any visible signs of this compound degradation in solution?
Yes, the degradation of tetracyclines in solution can sometimes be accompanied by a color change. For example, the formation of anhydrotetracycline in acidic solutions can result in a yellow color, and further degradation can lead to a reddish-brown appearance. Following the absorbance at specific wavelengths (e.g., 440 nm for anhydrotetracycline) can be used to monitor degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antimicrobial activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the culture medium. | Verify the pH of your experimental medium. The optimal pH for bacterial growth and antibiotic activity can vary. For many common bacterial strains, a pH between 7.2 and 7.4 is recommended for susceptibility testing.[9] Adjust the medium pH if necessary. |
| This compound degradation due to improper pH during storage or experiment. | Prepare fresh this compound solutions in an appropriate acidic buffer for storage. Minimize the time this compound is kept in neutral or alkaline solutions before use. |
| Epimerization of this compound. | If working in a pH range of 3-5, be aware of potential epimerization.[5] Consider quantifying the concentration of the active form using HPLC if you suspect significant epimerization. |
Issue 2: Precipitation of this compound in the experimental medium.
| Possible Cause | Troubleshooting Step |
| Poor solubility at the working pH. | This compound hydrochloride has good solubility in DMSO and ethanol.[10][11] However, its solubility in aqueous solutions is pH-dependent. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium. Ensure the final concentration does not exceed its solubility at the working pH. |
| Interaction with components of the medium. | Some divalent cations in culture media can chelate with tetracyclines, potentially leading to precipitation and reduced activity. If possible, use a medium with a defined composition or consider the potential for chelation. |
Data Presentation
Table 1: Summary of pH-Dependent Degradation of Tetracyclines
| pH Range | Predominant Ionic Form | Primary Degradation Pathway(s) | Key Degradation Products |
| < 3 | Cationic[4] | Dehydration[5][6] | Anhydrotetracyclines[5][6] |
| 3 - 5 | Zwitterionic[4] | Epimerization[2][5] | 4-Epitetracyclines[2][5] |
| > 7 | Anionic[4] | Isomerization, Oxidation[5][7] | Isotetracyclines[5] |
Table 2: Degradation Kinetics of 4-dedimethylamino this compound
A study on the degradation kinetics of 4-dedimethylamino this compound in aqueous solutions at 25°C over a pH range of 2-10 found that the degradation follows first-order kinetics.[7] The shape of the experimental pH-rate profile can be accounted for by a rate expression covering the degradation of the various ionic forms of the drug.[7]
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
This protocol outlines a general method to assess the stability of this compound in various buffer solutions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 10). Common buffer systems include phosphate, citrate, and borate buffers.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the this compound solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method to quantify the concentration of the parent this compound and its major degradation products.[7][12]
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant (k) and the half-life (t½) at each pH value.
Protocol 2: Evaluation of this compound Antimicrobial Activity at Different pH Values
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism at various pH levels using the broth microdilution method.
-
Preparation of pH-Adjusted Growth Media: Prepare the appropriate microbial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to the desired levels (e.g., 6.5, 7.0, 7.5, 8.0) using sterile acidic or basic solutions.
-
Preparation of this compound Dilutions: Prepare a series of two-fold dilutions of this compound in each of the pH-adjusted media in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria, no antibiotic) and negative (no bacteria, no antibiotic) controls for each pH.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35 ± 2°C) for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism at each pH.[9]
Visualizations
Caption: Workflow for Determining this compound Stability at Various pH Levels.
Caption: Troubleshooting Guide for Low this compound Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mtc-usa.com [mtc-usa.com]
- 7. Degradation kinetics of 4-dedimethylamino this compound, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulation of pH Shift to Enhance the Growth and Antibiotic Activity of Xenorhabdus nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline Interference with Fluorescence-Based Assays: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from sancycline in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate issues arising from the intrinsic fluorescence of this compound.
Introduction to this compound's Fluorescent Properties
This compound, a semisynthetic tetracycline antibiotic, possesses inherent fluorescent properties that can interfere with various fluorescence-based experimental assays.[1] Like other tetracyclines, it contains a fluorophoric structure that can lead to autofluorescence, potentially confounding experimental results by contributing to background noise or directly overlapping with the emission spectra of commonly used fluorophores. Understanding the spectral characteristics of this compound is the first step in troubleshooting and mitigating its interference.
Spectral Properties of this compound and Related Tetracyclines
| Parameter | This compound | Other Tetracyclines (for estimation) |
| UV Absorption Maxima (λ_abs_) | 220 nm, 269 nm, 350 nm[2] | Similar absorption profiles are seen across the class.[3][4] |
| Estimated Emission Maxima (λ_em_) | Not definitively reported | ~510 - 547 nm[1] |
| Quantum Yield (Φ_F_) | Not reported | Varies among derivatives, generally low. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my fluorescence assay?
A1: this compound is an intrinsically fluorescent molecule.[1] This means it can absorb light at certain wavelengths and re-emit it at longer wavelengths, a phenomenon known as autofluorescence. If the excitation and emission spectra of this compound overlap with those of the fluorophores in your assay, it can lead to false-positive or false-negative results.[5]
Q2: What types of fluorescence assays are most likely to be affected by this compound interference?
A2: Any assay that relies on the measurement of fluorescence intensity is susceptible. This includes, but is not limited to:
-
Fluorescence Resonance Energy Transfer (FRET): this compound's fluorescence can either be an unwanted donor or acceptor, or it can quench the fluorescence of the intended FRET pair.[6][7]
-
Fluorescence Polarization (FP): The additional, unpolarized light from this compound's autofluorescence can decrease the measured polarization, leading to inaccurate results.[8]
-
Time-Resolved Fluorescence (TRF) and TR-FRET: While generally less susceptible due to the time-gated detection, significant this compound fluorescence can still contribute to background noise if its decay lifetime is unusually long or its concentration is very high.[8][9]
-
Direct Fluorescence Intensity Assays: this compound's emission will add to the total fluorescence signal, potentially masking real changes or creating the appearance of a signal where there is none.
Q3: How can I determine if this compound is the source of the interference in my assay?
A3: The best approach is to run a series of control experiments. A key protocol for this is outlined below.
Experimental Protocols
Protocol 1: Identifying this compound Autofluorescence in an Assay Plate
Objective: To determine the contribution of this compound's intrinsic fluorescence to the total signal in your assay.
Methodology:
-
Prepare a control plate: Use the same type of microplate (e.g., 96-well, 384-well) as your main experiment.
-
Add assay buffer: To all wells, add the same assay buffer used in your experiment.
-
Create a this compound dilution series: Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment. Add this to a set of wells.
-
Include a buffer-only control: A set of wells should contain only the assay buffer to measure the background fluorescence of the buffer and the plate.
-
Read the plate: Use the same fluorescence plate reader and filter set (or monochromator settings) for excitation and emission that you use for your actual assay.
-
Analyze the data: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the this compound-containing wells. If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent under your experimental conditions.
Troubleshooting Guides
Issue 1: High background fluorescence observed in the presence of this compound.
This is the most common issue and is a direct result of this compound's autofluorescence.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting high background fluorescence.
Mitigation Strategies:
-
Switch to Red-Shifted Fluorophores: The autofluorescence of many small molecules, including tetracyclines, is often more pronounced in the blue and green regions of the spectrum. Switching to fluorophores that are excited and emit in the far-red region (e.g., Cy5, Alexa Fluor 647, with emission wavelengths > 600 nm) can significantly reduce or eliminate interference from this compound.[10]
-
Pre-read the Assay Plate: Before adding your fluorescent substrate or probe, read the plate containing the assay buffer and this compound. This will give you a baseline measurement of this compound's autofluorescence at each concentration. You can then subtract this background from your final endpoint reading.
-
Utilize Spectral Unmixing: If your plate reader or microscope has spectral detection capabilities, you can measure the full emission spectrum of this compound and your assay fluorophore. Spectral unmixing algorithms can then be used to computationally separate the two signals.[6][11][12]
Issue 2: this compound appears to be a quencher in my FRET assay.
This compound can interfere with FRET assays not only through its own fluorescence but also by quenching the fluorescence of your donor or acceptor fluorophore. This can occur through a process known as static quenching, where this compound forms a non-fluorescent complex with one of the fluorophores.
Signaling Pathway of this compound-Induced FRET Quenching
Caption: this compound quenching FRET signal.
Mitigation Strategies:
-
Perform a Quenching Control Assay:
-
Protocol: Set up your assay with just the donor fluorophore (or acceptor, depending on which you suspect is being quenched) and a dilution series of this compound.
-
Analysis: If you observe a concentration-dependent decrease in the fluorescence of the single fluorophore, this indicates a quenching effect.
-
-
Change the FRET Pair: If quenching is confirmed, the most effective solution is to select a different FRET pair whose spectral properties are less likely to be affected by this compound.
-
Use Time-Resolved FRET (TR-FRET): TR-FRET assays use long-lifetime lanthanide donors (e.g., Europium, Terbium). The measurement is taken after a delay, which allows the short-lived background fluorescence from this compound to decay. This makes TR-FRET significantly less susceptible to interference from autofluorescent compounds.[5][9][13]
Summary of Troubleshooting Approaches
| Assay Type | Potential Interference from this compound | Recommended Mitigation Strategy |
| Direct Fluorescence | Additive signal from autofluorescence. | 1. Pre-read plate and subtract background. 2. Use a red-shifted fluorophore. |
| Fluorescence Polarization (FP) | Decreased polarization due to autofluorescence. | 1. Use a higher concentration of the fluorescent probe. 2. Switch to a red-shifted fluorescent probe. |
| FRET | Unwanted FRET partner or quenching. | 1. Perform quenching controls. 2. Switch to a different FRET pair. 3. Use TR-FRET. |
| TR-FRET | Potential for increased background at high concentrations. | 1. Optimize the time delay before reading. 2. Monitor both donor and acceptor channels for interference.[5] |
By systematically applying these control experiments and mitigation strategies, researchers can successfully navigate the challenges posed by this compound's intrinsic fluorescence and obtain reliable data from their fluorescence-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of eight different tetracyclines: advances in fluorescence bone labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-based methods for measuring target interference by CRISPR-Cas systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beckman.com [beckman.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. researchgate.net [researchgate.net]
Ensuring consistent Sancycline activity across experimental batches
Welcome to the technical support center for Sancycline. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent experimental outcomes with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semisynthetic tetracycline antibiotic.[1][2] Like other tetracyclines, it inhibits protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby preventing the addition of amino acids to the growing peptide chain and halting bacterial growth.[3][4][5]
Q2: How should I prepare and store this compound stock solutions?
To ensure consistent activity, proper preparation and storage of this compound stock solutions are critical. This compound is sensitive to light and pH.[3][6]
-
Solvent: Prepare stock solutions in 70% ethanol.[3][6] this compound is also soluble in DMSO, methanol, and DMF.[5]
-
Concentration: A typical stock solution concentration is 5-12 mg/mL.[6]
-
Preparation:
-
Storage: Store the aliquots at -20°C, protected from light.[3][6]
Q3: What are the main factors that can degrade this compound activity?
Several factors can lead to a loss of this compound potency:
-
pH: this compound is rapidly degraded in alkaline solutions (pH > 7) and its activity is reduced in strongly acidic conditions (pH < 2).[6][7]
-
Light Exposure: As a tetracycline, this compound is light-sensitive.[3] Continuous exposure to light will lead to degradation.
-
Divalent Cations: Tetracyclines are potent chelators of divalent cations such as Mg²⁺ and Ca²⁺.[8][9] While this chelation is essential for its antibacterial activity, the presence of excessive divalent cations in your experimental setup can affect the availability of active this compound.
-
Temperature: While stable at -20°C, prolonged exposure to higher temperatures will cause degradation. Significant reduction in stability is observed at temperatures of 70°C and above.[10]
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can reduce efficacy.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity in Bacterial Cultures
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound following the recommended protocol. Ensure it has been stored correctly at -20°C and protected from light.[3][6] |
| Incorrect this compound Concentration | Verify the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your bacterial strain. |
| Presence of Antagonistic Ions | Magnesium ions are known to be antagonistic to tetracycline activity. Avoid using magnesium salts in your bacterial culture medium when using this compound for selection.[6] |
| Bacterial Resistance | The bacterial strain may have acquired resistance to tetracyclines. This can occur through efflux pumps, ribosomal protection proteins, or enzymatic inactivation.[11] Confirm the susceptibility of your bacterial strain using a sensitive control strain. |
| Incorrect pH of Media | Check the pH of your culture medium. Tetracyclines are less stable in alkaline conditions.[5][7] Ensure the medium pH is within the optimal range for both bacterial growth and this compound stability. |
Issue 2: High Variability Between Experimental Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Stock Solution Preparation | Standardize the protocol for preparing this compound stock solutions across all users and batches. Ensure the same solvent and storage conditions are used consistently. |
| Batch-to-Batch Variation in Media | Different batches of culture media can have slight variations in composition, including the concentration of divalent cations.[8] Use a single, large batch of media for a series of related experiments or qualify each new batch. |
| Light Exposure During Experiments | Minimize the exposure of this compound-containing solutions and plates to light. Work in a dimmed environment or use amber-colored tubes and plates.[3] |
| Age of Stock Solution | While stable for extended periods at -20°C, it is good practice to use a relatively fresh stock solution for critical experiments. Avoid using stock solutions that are several months old if you observe inconsistencies. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated freezing and thawing.[4] |
Experimental Protocols
Protocol: Preparation of Tetracycline-Containing Agar Plates for Bacterial Selection
This protocol describes the preparation of agar plates containing tetracycline for the selection of transformed bacteria. The same principles apply to this compound.
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
This compound hydrochloride stock solution (10 mg/mL in 70% ethanol)
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions.
-
Sterilize the LB agar by autoclaving.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. It is crucial that the agar is cool enough to not degrade the this compound, but still molten for pouring.
-
Once the agar has cooled, add the this compound stock solution to the desired final concentration (e.g., 10-12 µg/mL).[2] Swirl the flask gently to mix thoroughly, avoiding the introduction of air bubbles.
-
Aseptically pour the this compound-containing agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark. Plates should be used within 1-2 weeks for optimal performance.
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. Tetracycline Stock Solution [novoprolabs.com]
- 2. khimexpert.com [khimexpert.com]
- 3. abo.com.pl [abo.com.pl]
- 4. Protocols · Benchling [benchling.com]
- 5. researchgate.net [researchgate.net]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. scispace.com [scispace.com]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific binding of divalent metal ions to tetracycline and to the Tet repressor/tetracycline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Sancycline Degradation on Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of Sancycline degradation in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a semisynthetic tetracycline antibiotic. In research, it is often used for its antibacterial properties and as a regulator of gene expression in tetracycline-inducible systems (Tet-On/Tet-Off).[1][2] Its mechanism of action involves reversibly binding to the 30S ribosomal subunit, which inhibits protein translation in bacteria.[1][2]
Q2: What are the primary factors that cause this compound degradation?
This compound degradation is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Epimerization, a reversible process forming less active isomers, is common in weakly acidic solutions (pH 3-5).[3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[5][6]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[4]
-
Humidity: Moisture can contribute to the degradation of solid this compound.[6]
Q3: What are the main degradation products of this compound?
The primary degradation pathways for tetracyclines like this compound are epimerization and dehydration. This leads to the formation of products such as:
-
4-epi-Sancycline: An epimer of this compound that has significantly reduced biological activity.[4][7]
-
Anhydro-Sancycline: Formed under strong acidic conditions, this degradation product can exhibit increased toxicity.[4]
-
4-epi-anhydro-Sancycline: Another degradation product with altered biological properties.[4]
Q4: How can this compound degradation affect my experimental results?
This compound degradation can have several detrimental effects on experimental outcomes:
-
Reduced Potency: Degradation products generally have lower antibacterial activity, which can lead to underestimation of efficacy in antimicrobial assays.[4]
-
Altered Biological Activity: Degradation products may have different biological effects than the parent compound, potentially leading to off-target effects or confounding results in cell-based assays.[8][9]
-
Toxicity: Some degradation products can be more toxic than this compound itself, which can impact cell viability and skew experimental data.[4]
-
Inconsistent Results: The presence of varying amounts of degradation products can lead to high variability and poor reproducibility of experimental results.
Troubleshooting Guide
Issue 1: I'm observing lower than expected antimicrobial activity with my this compound solution.
-
Question: Could my this compound have degraded?
-
Answer: Yes, this is a common reason for reduced antimicrobial efficacy. Check the age and storage conditions of your this compound stock. Improper storage, such as exposure to light or elevated temperatures, can accelerate degradation.
-
-
Question: How can I check for this compound degradation?
-
Answer: The most reliable method is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to separate and quantify this compound and its major degradation products. Refer to the detailed HPLC protocol below.
-
-
Question: What should I do if I suspect my this compound has degraded?
-
Answer: It is recommended to discard the suspected stock solution and prepare a fresh solution from a new, unopened vial of this compound powder. Always store stock solutions in small aliquots at -20°C or -80°C and protect them from light.
-
Issue 2: I'm seeing unexpected cytotoxicity or off-target effects in my cell culture experiments.
-
Question: Could this compound degradation products be causing these effects?
-
Answer: It is possible. Some degradation products of tetracyclines are known to be more toxic than the parent compound. These toxic effects can interfere with cell viability, proliferation, and other cellular processes, leading to misleading results.
-
-
Question: How can I minimize the impact of degradation products in my cell-based assays?
-
Answer:
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh this compound solutions for your experiments.
-
Perform a Purity Check: Analyze the purity of your this compound stock solution using HPLC before critical experiments.
-
Include Proper Controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
-
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Question: Could lot-to-lot variability or degradation of this compound be the cause?
-
Answer: Yes, both factors can contribute to a lack of reproducibility. It is crucial to ensure the quality and consistency of your this compound.
-
-
Question: How can I ensure the consistency of my this compound for reproducible results?
-
Answer:
-
Qualify New Lots: When you receive a new lot of this compound, perform a quality control check, such as HPLC analysis, to confirm its purity.
-
Standardize Solution Preparation: Use a consistent and documented procedure for preparing and storing your this compound stock solutions.
-
Maintain a Detailed Log: Keep a record of the lot number, preparation date, storage conditions, and any quality control data for each batch of this compound solution.
-
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Solid Powder | -20°C | Years | Recommended |
| Stock Solution | -20°C or -80°C | Months | Essential |
Table 2: Typical Retention Times of this compound and its Degradation Products in Reversed-Phase HPLC
| Compound | Typical Retention Time (minutes) |
| 4-epi-anhydro-Sancycline | ~3.5 |
| Anhydro-Sancycline | ~4.2 |
| 4-epi-Sancycline | ~5.8 |
| This compound | ~6.5 |
| Note: Retention times are approximate and can vary depending on the specific HPLC column, mobile phase, and other chromatographic conditions. |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting its major degradation products.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is recommended. For example:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 40% A, 60% B
-
10-12 min: Gradient to 95% A, 5% B
-
12-15 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
5. Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times compared to the reference standard and known degradation product profiles.
-
Calculate the purity of the this compound sample by determining the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: this compound degradation pathways.
Caption: Workflow for HPLC quality control of this compound.
Caption: Troubleshooting logic for this compound-related issues.
Caption: Potential influence of this compound on signaling pathways.
References
- 1. This compound | CAS#:808-26-4 | Chemsrc [chemsrc.com]
- 2. This compound | 808-26-4 [chemicalbook.com]
- 3. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic degradation of catechin and minocycline hydrochloride in alkaline solution - Arabian Journal of Chemistry [arabjchem.org]
- 9. Detoxification of tetracycline and synthetic dyes by a newly characterized Lentinula edodes laccase, and safety assessment using proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Efficacy of Sancycline: A Comparative Analysis Against Reference Strains
For Immediate Release
This guide provides a comprehensive comparison of the antibacterial activity of Sancycline against key reference bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents. This compound, a semisynthetic tetracycline antibiotic, demonstrates broad-spectrum activity by inhibiting protein synthesis through its binding to the 30S ribosomal subunit. This document outlines its performance in comparison to other tetracycline-class antibiotics, supported by experimental data and standardized protocols.
Comparative Antibacterial Activity
| Antibiotic | Staphylococcus aureus ATCC 29213 (Gram-positive) | Escherichia coli ATCC 25922 (Gram-negative) | Enterococcus faecalis ATCC 29212 (Gram-positive) | Pseudomonas aeruginosa ATCC 27853 (Gram-negative) |
| This compound | 0.06 - 1 µg/mL¹ | 0.06 - 1 µg/mL¹ | 0.06 - 1 µg/mL¹ | Generally Resistant |
| Tetracycline | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL | 1 - 8 µg/mL | >128 µg/mL |
| Doxycycline | 0.12 - 0.5 µg/mL | 0.25 - 1 µg/mL | 4 - 16 µg/mL | 32 - 128 µg/mL |
| Minocycline | 0.06 - 0.25 µg/mL | 0.5 - 2 µg/mL | 0.5 - 4 µg/mL | 4 - 16 µg/mL |
¹Data for this compound reflects activity against tetracycline-resistant strains of the indicated species, as specific data against the ATCC reference strains is limited.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other tetracyclines, exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting protein synthesis and arresting bacterial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This protocol ensures reproducibility and comparability of results.
1. Preparation of Materials:
-
Bacterial Strains: Lyophilized reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, E. faecalis ATCC 29212, P. aeruginosa ATCC 27853) are reconstituted and cultured on appropriate agar plates.
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent and serially diluted to achieve a range of concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are inoculated into a tube of sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The serially diluted antimicrobial agents are dispensed into the wells of the 96-well plate.
-
The prepared bacterial inoculum is added to each well containing the antimicrobial agent.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours under ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This compound demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including some tetracycline-resistant strains. Its mechanism of action, targeting bacterial protein synthesis, is well-established within the tetracycline class of antibiotics. While direct comparative data against specific ATCC reference strains is limited in contemporary literature, the available information suggests that this compound's efficacy is comparable to or, in some instances, superior to older tetracyclines, particularly against certain resistant phenotypes. Further studies directly comparing this compound with other tetracyclines against a standardized panel of reference strains would be beneficial for a more definitive positioning of its antibacterial spectrum.
Sancycline vs. Doxycycline: A Comparative Analysis of Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sancycline and doxycycline, two tetracycline antibiotics, with a focus on their efficacy against bacteria and the mechanisms underlying bacterial resistance. The information presented is intended to support research and development efforts in the field of antimicrobial agents.
Executive Summary
Both this compound and doxycycline are effective inhibitors of bacterial protein synthesis. While doxycycline is a widely used and well-characterized antibiotic, comprehensive data on this compound's activity against a broad range of bacterial strains and its resistance profile are less abundant in publicly available literature. This guide synthesizes the available data to facilitate a comparative understanding.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and doxycycline against key bacterial species. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain Information | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Tetracycline-resistant | 0.06 - 1 | Not Reported | Not Reported |
| Escherichia coli | Tetracycline-resistant | 0.06 - 1 | Not Reported | Not Reported |
| Enterococcus faecalis | Tetracycline-resistant | 0.06 - 1 | Not Reported | Not Reported |
| Anaerobic Bacteria | 339 strains | Not Reported | Not Reported | 1[1] |
Table 2: Doxycycline Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain Information | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | Not Reported | 0.25[2] | 0.5 |
| Staphylococcus aureus | ATCC 25923 | Not Reported | 0.5 | Not Reported |
| Escherichia coli | ATCC 25922 | Not Reported | 4 | Not Reported |
| Enterococcus faecalis | Clinical isolates | Not Reported | Not Reported | >32 |
Mechanisms of Action and Resistance
This compound and doxycycline, like other tetracyclines, function by binding to the bacterial 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts protein synthesis, leading to a bacteriostatic effect.
Bacterial resistance to tetracyclines is primarily mediated by two mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the drug from reaching its ribosomal target in sufficient concentrations.
-
Ribosomal Protection Proteins (RPPs): These proteins interact with the ribosome and cause a conformational change that dislodges the bound tetracycline molecule from its target site, allowing protein synthesis to resume.
The following diagram illustrates the primary mechanisms of tetracycline resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Stock solutions of this compound and doxycycline
-
Sterile diluent (e.g., water or DMSO)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a series of twofold dilutions of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC for the test organisms.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculate Plates:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
-
Incubate:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Detection of Tetracycline Resistance Genes by Polymerase Chain Reaction (PCR)
This protocol outlines the general steps for detecting the presence of common tetracycline resistance genes, such as tet(M) (ribosomal protection) and tet(A) (efflux pump), in bacterial isolates.
Materials:
-
Bacterial DNA extract
-
PCR primers specific for the target resistance genes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocol.
-
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the extracted DNA, specific primers for the target gene (e.g., tet(M) or tet(A)), and PCR master mix.
-
Perform PCR amplification in a thermal cycler using an appropriate program with annealing temperatures optimized for the specific primers. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Load the PCR products and a DNA ladder onto the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
The presence of a band of the expected size for the target resistance gene indicates a positive result.
-
Conclusion
The available data suggests that this compound is active against some doxycycline-resistant bacterial strains, which warrants further investigation into its potential as an alternative therapeutic agent. However, the limited availability of comprehensive MIC data for this compound against a wide array of clinically relevant bacteria makes a definitive comparison with the well-established profile of doxycycline challenging. Further studies employing standardized methodologies are required to fully elucidate the comparative efficacy and resistance profiles of these two tetracycline antibiotics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of Sancycline and Other Tetracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sancycline, a semisynthetic tetracycline antibiotic, with other notable members of the tetracycline class, including Tetracycline, Doxycycline, and Minocycline. The comparison focuses on key performance indicators such as antimicrobial spectrum and potency, mechanisms of action and resistance, and available in vivo efficacy data. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for the key experiments cited.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including this compound, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively prevents the elongation of the polypeptide chain, thus halting bacterial growth and replication.
The following diagram illustrates the common mechanism of action for tetracycline antibiotics.
Caption: General mechanism of action for tetracycline antibiotics.
Comparative In Vitro Activity
The in vitro potency of tetracycline antibiotics is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound and other tetracyclines against various bacterial species.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline Antibiotics (µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli | Anaerobic Bacteria |
| This compound | 0.06 - 1 | Data not available | Average MIC90 = 1 |
| Tetracycline | MIC90 = 2 | MIC > 256 (Resistant) | Average MIC90 = 32 |
| Doxycycline | MIC90 = 0.5 | Data not available | 90% inhibited at 4 |
| Minocycline | MIC90 ≤ 0.5 | Data not available | 90% inhibited at 4 |
Note: Data is compiled from multiple sources and testing conditions may vary. Direct comparison should be made with caution. MIC90 refers to the concentration required to inhibit 90% of the tested strains.
Mechanisms of Bacterial Resistance
The clinical efficacy of tetracyclines can be limited by the development of bacterial resistance. The three primary mechanisms of resistance are:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.
-
Ribosomal Protection: Bacteria can produce proteins that associate with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.
-
Enzymatic Inactivation: Some bacteria have acquired enzymes that can chemically modify and inactivate tetracycline antibiotics.
The following diagram illustrates these key resistance mechanisms.
Caption: Primary mechanisms of bacterial resistance to tetracyclines.
This compound has demonstrated activity against some tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis, with MICs ranging from 0.06 to 1 μg/ml.
Comparative Pharmacokinetic Properties
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its in vivo efficacy.
Table 2: Comparative Pharmacokinetic Parameters of Tetracycline Antibiotics
| Parameter | This compound | Tetracycline | Doxycycline | Minocycline |
| Bioavailability | Data not available | 60-80% | 90-100% | 90-100% |
| Half-life (hours) | Data not available | 6-12 | 15-24 | 11-22 |
| Protein Binding | Data not available | 55-65% | 82-93% | ~76% |
| Elimination | Data not available | Renal & Fecal | Fecal & Renal | Fecal & Renal |
Comparative In Vivo Efficacy
In vivo studies in animal models provide crucial data on the therapeutic potential of an antibiotic.
Table 3: Comparative In Vivo Efficacy of Tetracycline Antibiotics
| Antibiotic | Animal Model | Infection | Efficacy Metric | Result |
| This compound | Mice | S. aureus | ED50 (IV) | 0.46 mg/kg |
| ED50 (SC) | 0.6 mg/kg | |||
| Tetracycline | Data not available | Data not available | Data not available | Data not available |
| Doxycycline | Data not available | Data not available | Data not available | Data not available |
| Minocycline | Data not available | Data not available | Data not available | Data not available |
ED50 (Effective Dose 50) is the dose that is therapeutically effective in 50% of the population.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of tetracycline antibiotics. Specific parameters may vary between studies.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the tetracycline antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
In Vivo Efficacy Testing in a Murine Infection Model
This protocol outlines a general procedure for assessing the in vivo efficacy of an antibiotic in a mouse model of systemic infection.
Caption: General workflow for in vivo efficacy testing in a murine model.
Protocol:
-
Infection: A lethal or sublethal systemic infection is induced in mice by intraperitoneal or intravenous injection of a standardized bacterial inoculum.
-
Treatment: At a specified time post-infection, groups of mice are treated with various doses of the tetracycline antibiotic via a specific route of administration (e.g., intravenous, subcutaneous). A control group receives a placebo.
-
Observation: The mice are observed for a predetermined period (e.g., 7-14 days), and mortality is recorded.
-
Data Analysis: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using statistical methods.
Summary and Conclusion
This compound demonstrates potent in vitro activity, particularly against anaerobic bacteria and some tetracycline-resistant strains. Its mechanism of action is consistent with that of other tetracycline antibiotics. However, a comprehensive comparative assessment is currently limited by the lack of publicly available, head-to-head quantitative data, especially concerning its full antimicrobial spectrum, pharmacokinetic profile, and in vivo efficacy against a broader range of pathogens. Further research is warranted to fully elucidate the therapeutic potential of this compound in comparison to established tetracyclines like Doxycycline and Minocycline.
A Comparative Guide to Sancycline Inhibition Assays: Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sancycline's performance in inhibition assays, with a focus on its role as a Matrix Metalloproteinase (MMP) inhibitor. Due to the limited availability of direct quantitative data on this compound, this guide draws comparisons with other well-characterized tetracycline-class antibiotics, such as doxycycline and minocycline, to provide a framework for evaluating its potential efficacy and the reliability of its assays.
Executive Summary
This compound, a semisynthetic tetracycline, is known to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] Beyond its antimicrobial properties, this compound and other tetracyclines have been shown to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. This inhibitory activity makes them potential therapeutic agents for various diseases, including inflammatory conditions and cancer. This guide explores the methodologies used to assess this inhibition, discusses the factors influencing the reproducibility and robustness of these assays, and presents available comparative data.
Mechanism of Action: this compound as an MMP Inhibitor
Tetracyclines, including this compound, are understood to inhibit MMPs through a mechanism independent of their antimicrobial action. This involves the chelation of the Zn2+ ion within the catalytic domain of the MMP, which is essential for its enzymatic activity.
Caption: this compound's inhibition of Matrix Metalloproteinase (MMP) activity.
Comparative Analysis of MMP Inhibition
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) |
| Doxycycline | ~300 µM | ~56 µM | ~30 µM | ~608 µM | ~30 µM |
| Minocycline | - | - | - | ~10.7 µM | - |
| Tetracycline | - | - | - | ~40.0 µM | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source.
Studies on chemically modified tetracyclines (CMTs), which lack antimicrobial activity but retain MMP inhibitory function, have also provided insights into the structure-activity relationship of this class of inhibitors. For instance, in a study on periodontal disease models, different CMTs showed varying levels of efficacy in inhibiting MMP-dependent tissue breakdown, with some demonstrating greater potency than doxycycline.
Experimental Protocols for this compound Inhibition Assays
The following are detailed methodologies for two common types of MMP inhibition assays that can be adapted for evaluating this compound.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).
Principle: Samples containing MMPs are electrophoresed on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background. The intensity of the clear bands is proportional to the MMP activity.
Protocol:
-
Sample Preparation: Prepare cell lysates or conditioned media containing MMPs. If testing this compound, pre-incubate the samples with varying concentrations of the inhibitor for a specified time.
-
Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 125V for 90 minutes at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water (5:1:4) for 30 minutes. Destain with the same solution without the dye until clear bands are visible.
-
Quantification: Digitize the gel image and quantify the band intensities using densitometry software.
Caption: Workflow for a gelatin zymography MMP inhibition assay.
Fluorometric MMP Inhibition Assay
This assay provides a more high-throughput and quantitative method for measuring MMP activity.
Principle: A fluorogenic MMP substrate, which is a peptide sequence recognized by the MMP, is flanked by a fluorescent reporter and a quencher molecule. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation: Reconstitute the fluorogenic MMP substrate, active MMP enzyme, and this compound (or other inhibitors) in an appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the active MMP enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Caption: Workflow for a fluorometric MMP inhibition assay.
Reproducibility and Robustness of Inhibition Assays
Key Factors Affecting Reproducibility:
-
Enzyme Activity: The specific activity of the MMP preparation can vary between batches and suppliers. It is essential to standardize the enzyme activity for each experiment.
-
Substrate Quality: The purity and concentration of the gelatin or fluorogenic substrate are critical.
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme kinetics.
-
Pipetting Accuracy: Precise pipetting is crucial, especially when preparing serial dilutions of inhibitors.
-
Data Analysis: The method used for data analysis, including background subtraction and curve fitting for IC50 determination, should be consistent.
Assessing Reproducibility:
-
Intra-assay variability: This is the variation observed within a single assay run and is typically assessed by running replicates of the same sample. A coefficient of variation (CV) of <10% is generally considered acceptable.
-
Inter-assay variability: This measures the variation between different assay runs performed on different days or with different batches of reagents. An inter-assay CV of <15% is generally acceptable.
Robustness:
The robustness of an assay refers to its capacity to remain unaffected by small, deliberate variations in method parameters. Robustness studies are important during assay development and validation to identify critical parameters that need to be tightly controlled.
Conclusion and Future Directions
This compound holds potential as a matrix metalloproteinase inhibitor, but a lack of direct quantitative data on its inhibitory potency and assay reproducibility limits its current evaluation. The comparative data from other tetracyclines, such as doxycycline and minocycline, suggest that this compound is likely to exhibit inhibitory activity against various MMPs.
To fully understand the therapeutic potential of this compound, further research is needed to:
-
Determine the IC50 values of this compound against a broad panel of MMPs.
-
Conduct formal studies to assess the intra- and inter-assay reproducibility of this compound inhibition assays.
-
Perform robustness testing to identify critical parameters for reliable and consistent assay performance.
By establishing a robust and reproducible methodology for evaluating this compound's MMP inhibitory activity, researchers can more accurately assess its potential as a therapeutic agent for a range of diseases.
References
- 1. Chemically modified tetracyclines as inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically modified tetracyclines stimulate matrix metalloproteinase-2 production by periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sancycline efficacy compared to minocycline against specific pathogens.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of sancycline and minocycline, two tetracycline-class antibiotics, against a range of bacterial pathogens. While both antibiotics function through a similar mechanism, this document aims to present the available experimental data to facilitate an informed comparison of their activity.
Mechanism of Action
Both this compound and minocycline are bacteriostatic agents that inhibit protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the peptide chain, thereby inhibiting bacterial growth.
Mechanism of tetracycline antibiotics.
Comparative Efficacy Data
A direct head-to-head comparison of the in vitro activity of this compound and minocycline against a broad spectrum of bacterial pathogens is limited in the available scientific literature. The following sections present the available data for each antibiotic individually to provide a basis for comparison.
This compound: In Vitro Activity
This compound has demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It has shown notable efficacy against anaerobic bacteria and certain tetracycline-resistant strains.
Specifically, this compound is reported to be more active than tetracycline against 339 strains of anaerobic bacteria, with average MIC90 values of 1 µg/ml compared to 32 µg/ml for tetracycline.[2] Furthermore, this compound has shown activity against tetracycline-resistant strains of Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, with MICs ranging from 0.06 to 1 µg/ml.[2][3]
| Pathogen Group/Species | Reported Activity |
| Anaerobic Bacteria | More active than tetracycline (Average MIC90 = 1 µg/ml)[2] |
| Escherichia coli (tetracycline-resistant) | MIC range: 0.06 - 1 µg/ml[2][3] |
| Staphylococcus aureus (tetracycline-resistant) | MIC range: 0.06 - 1 µg/ml[2][3] |
| Enterococcus faecalis (tetracycline-resistant) | MIC range: 0.06 - 1 µg/ml[2][3] |
Minocycline: In Vitro Activity
Minocycline has been extensively studied and has demonstrated potent activity against a wide array of both Gram-positive and Gram-negative bacteria. The following tables summarize the in vitro activity of minocycline from various studies, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.
Table 1: In Vitro Activity of Minocycline against Gram-Positive Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | 239 | - | 0.25 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | - | - | 0.25 |
| Enterococcus faecalis | - | 0.06 | 0.25 |
| Enterococcus faecium | - | 0.06 | 0.5 |
| Streptococcus pneumoniae | - | 0.06 | 0.06 |
| Streptococcus anginosus group | - | 0.03 | 0.06 |
| Streptococcus pyogenes | - | 0.06 | 0.12 |
Table 2: In Vitro Activity of Minocycline against Gram-Negative Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.5 | 2 |
| Klebsiella pneumoniae | - | 1 | 4 |
| Enterobacter cloacae | - | 2 | 4 |
| Acinetobacter baumannii | - | 0.5 | 4 |
| Haemophilus influenzae | - | 0.5 | 1 |
| Moraxella catarrhalis | - | ≤0.12 | 0.25 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for MIC testing.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent:
-
A stock solution of the antibiotic (this compound or minocycline) is prepared at a known concentration in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for MIC determination.
Conclusion
Based on the available data, both this compound and minocycline exhibit broad-spectrum antibacterial activity. Minocycline has been extensively evaluated, with a large body of data supporting its efficacy against a wide range of clinically important Gram-positive and Gram-negative pathogens. The data for this compound, while more limited, suggests it possesses potent activity, particularly against anaerobic bacteria and some tetracycline-resistant strains.
References
A Researcher's Guide to Sancycline: Quality Control, Purity Assessment, and Comparison with Alternatives
For researchers, scientists, and drug development professionals, the purity and quality of chemical compounds are paramount to achieving reliable and reproducible experimental results. This guide provides a comprehensive overview of the quality control and purity assessment of Sancycline, a semisynthetic tetracycline antibiotic, for research use. It offers a comparative analysis with its common alternatives, Doxycycline and Minocycline, supported by experimental data and detailed methodologies.
This compound, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic that functions by inhibiting protein synthesis in bacteria. Like other tetracyclines, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. While it has applications in research, particularly in studies of bacterial resistance and ribosomal function, it is also recognized as an impurity in the production of Minocycline (Minocycline EP Impurity B). This dual identity underscores the importance of rigorous quality control for its use as a primary research compound.
Comparative Analysis of this compound and Its Alternatives
For research purposes, this compound is often compared with other tetracycline derivatives, primarily Doxycycline and Minocycline. Both Doxycycline and Minocycline have well-established monographs in the United States Pharmacopeia (USP), which outline stringent quality control standards for their pharmaceutical use. In contrast, this compound lacks its own official monograph in major pharmacopeias like the USP or the European Pharmacopoeia (EP), meaning its quality standards for research use are primarily defined by the supplier's internal specifications.
Table 1: Comparison of Quality Control Specifications
| Parameter | This compound (Research Grade) | Doxycycline (USP Grade) | Minocycline (USP Grade) |
| Purity (Assay) | Typically ≥98% (HPLC) | 880–980 µg/mg of C₂₂H₂₄N₂O₈ | 890–950 µg/mg of C₂₃H₂₇N₃O₇ (anhydrous) |
| Identification | Supplier-specific (e.g., ¹H-NMR, MS) | Conforms to USP Identification tests | Conforms to USP Identification tests |
| Specific Impurities | Not officially defined; potential for related tetracyclines | 6-Epidoxycycline: ≤ 2.0% | Not specified in the general monograph, but controlled as related substances. |
| Water Content | Supplier-specific | 3.6%–4.6% | 4.3%–8.0% |
| pH (in solution) | Not specified | 5.0–6.5 (10 mg/mL suspension) | 3.5–4.5 (10 mg/mL solution) |
| Official Monograph | None | USP | USP |
Purity Assessment: Experimental Protocols
The purity of this compound and its alternatives is predominantly assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation, identification, and quantification of the active compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general HPLC method suitable for the analysis of tetracycline antibiotics can be adapted for this compound.
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M oxalic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for achieving good separation of tetracyclines and their epimers.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm or 350 nm is suitable for tetracyclines.
-
Quantification: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities. The liquid chromatography component separates the compounds, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio data, which can be used to determine the molecular weight of the impurities and, in conjunction with fragmentation patterns, elucidate their structures.
Common Impurities
For Doxycycline, common impurities include its epimers, such as 4-epidoxycycline and 6-epidoxycycline.[1] Since this compound is structurally related to other tetracyclines, it is plausible that it may also have related compounds as potential impurities, which could arise from its synthesis or degradation. The lack of a specific monograph for this compound means that the profile and acceptable limits of its impurities are at the discretion of the manufacturer. Researchers should, therefore, request a detailed Certificate of Analysis (CoA) from the supplier, which should include information on the purity and the methods used for its determination.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in quality control and the mechanism of action of tetracycline antibiotics, the following diagrams have been generated.
Caption: Workflow for Purity Assessment of Tetracyclines.
Caption: Mechanism of Action of Tetracycline Antibiotics.
Conclusion and Recommendations for Researchers
When selecting this compound or its alternatives for research, it is crucial to consider the level of quality control required for the specific application.
-
For applications requiring the highest level of purity and well-defined impurity profiles, such as in vitro assays where impurities could confound results, sourcing USP-grade Doxycycline or Minocycline is recommended. The detailed specifications in their respective monographs provide a high degree of confidence in their quality.
-
When this compound is the specific compound of interest, researchers should demand a comprehensive Certificate of Analysis from the supplier. This document should detail the purity, the analytical method used for its determination (preferably HPLC), and ideally, information on the identity and quantity of any significant impurities.
-
Researchers should be aware that this compound is a known impurity of Minocycline. This is particularly relevant when interpreting results from studies using Minocycline, as the presence of this compound could potentially influence the experimental outcome.
By understanding the nuances of quality control and purity assessment for this compound and its alternatives, researchers can make more informed decisions, leading to more reliable and reproducible scientific findings. Always insist on transparent and detailed quality documentation from your chemical suppliers.
References
Confirming Sancycline MIC values using different susceptibility testing methods.
Confirming Sancycline MIC Values: A Guide to Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard antimicrobial susceptibility testing (AST) methods for determining the Minimum Inhibitory Concentration (MIC) of this compound, a semisynthetic tetracycline antibiotic. Objective comparison of its performance is supported by available experimental data and detailed methodologies for key testing protocols.
Introduction to this compound and Susceptibility Testing
This compound has demonstrated notable in vitro activity against a range of bacteria, including strains resistant to other tetracyclines. Accurate determination of its MIC is crucial for understanding its potential clinical efficacy and for guiding further research and development. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro. This guide focuses on three widely accepted methods for MIC determination: broth microdilution, agar dilution, and disk diffusion.
Comparative MIC Data for this compound
The following table summarizes available MIC data for this compound against key bacterial species. It is important to note that MIC values can vary depending on the specific strain and the testing method used.
| Bacterial Species | Resistance Profile | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | |
| Anaerobic Bacteria (339 strains) | Not specified | Average MIC90 = 1 |
Note: The data indicates that this compound is significantly more potent than tetracycline against anaerobic bacteria, with an average MIC90 of 1 µg/mL compared to 32 µg/mL for tetracycline against the same strains.
Experimental Protocols for Susceptibility Testing
Accurate and reproducible MIC determination relies on standardized experimental protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and disk diffusion tests as generally recommended by standards committees like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.
Workflow for Broth Microdilution:
Experimental workflow for broth microdilution.
Detailed Steps:
-
Prepare this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.
-
Prepare Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The inoculated plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, the plate is examined for visible bacterial growth (turbidity).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.
Workflow for Agar Dilution:
Experimental workflow for agar dilution.
Detailed Steps:
-
Prepare this compound Stock Solution: A stock solution of this compound is prepared.
-
Prepare this compound-Agar Plates: Serial two-fold dilutions of this compound are added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Prepare Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The plates are examined for the presence of bacterial growth at the inoculation spots.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured.
Workflow for Disk Diffusion:
Experimental workflow for disk diffusion.
Detailed Steps:
-
Prepare Inoculum: A standardized bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculate Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Apply Disk: A paper disk impregnated with a standardized amount of this compound is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Measure Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). While this method does not directly provide an MIC value, the zone diameter correlates with the MIC.
Logical Relationship of Susceptibility Testing Methods
The choice of method depends on the specific research question, the number of isolates to be tested, and the need for quantitative versus qualitative data.
Relationship between testing methods and results.
Conclusion
The broth microdilution, agar dilution, and disk diffusion methods are all valuable tools for assessing the in vitro activity of this compound. The choice of method will depend on the specific needs of the investigation. Broth microdilution is well-suited for high-throughput screening, while agar dilution is considered a reference method for its accuracy. Disk diffusion provides a simple and cost-effective means for qualitative susceptibility screening. The available data suggests that this compound has potent activity against a variety of bacteria, including those resistant to older tetracyclines. Consistent application of these standardized methods is essential for generating reliable and comparable data to further elucidate the therapeutic potential of this compound.
Safety Operating Guide
Safe Disposal of Sancycline: A Procedural Guide for Laboratory Professionals
The proper management and disposal of Sancycline, a semisynthetic tetracycline antibiotic, is critical for ensuring laboratory safety and protecting the environment. As a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established disposal protocols is not merely a matter of regulatory compliance but a core responsibility for researchers, scientists, and drug development professionals.[1] Improper disposal can contribute to the contamination of water sources and the proliferation of antibiotic-resistant bacteria, a significant global health threat.[2][3]
This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound waste generated in a laboratory setting.
Hazard Profile and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary safety precautions and the required disposal pathway.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Acute & Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| Reproductive Toxicity | H362 | May cause harm to breast-fed children. | [4] |
Key precautionary statements associated with this compound include the mandate to wash skin thoroughly after handling, to avoid eating, drinking, or smoking when using the product, and to prevent its release into the environment.[1] All handling and disposal procedures must be designed to mitigate these risks.
Step-by-Step Disposal Protocol for this compound Waste
In a laboratory environment, all materials containing or contaminated with this compound, including stock solutions, unused media, and contaminated labware, must be treated as hazardous chemical waste.[5] Disposal must comply with all applicable federal, state, and local regulations, such as those outlined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]
1. Waste Classification and Segregation:
-
Classify: Treat all this compound waste as hazardous pharmaceutical waste due to its high aquatic toxicity.[1]
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash, biohazardous waste, or other chemical waste streams unless specifically instructed by your institution's safety office. Keep it separate from the point of generation.
2. Containment:
-
Primary Container: Collect all this compound waste (e.g., leftover powder, solutions, contaminated pipette tips, gloves, and vials) in a dedicated, leak-proof, and chemically compatible container.
-
Container Type: Use containers approved for hazardous chemical waste. Hazardous pharmaceutical waste is typically collected in black containers clearly labeled for this purpose.[8] Ensure the container has a secure, tight-fitting lid.
3. Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled as soon as the first piece of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
Accumulation start date and other information as required by your institution.
-
4. Storage:
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Safe Conditions: The storage area should be secure, away from drains, and segregated from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][6]
-
Keep Closed: Always keep the waste container securely closed except when adding waste.[6]
5. Disposal and Removal:
-
Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory procedures like autoclaving (which may not deactivate the chemical) or pouring it down the drain.[5][6]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][9]
-
Final Treatment: The EHS office will coordinate with a licensed hazardous waste management vendor to transport the waste for final disposal. The preferred and most common method for pharmaceutical waste is high-temperature incineration at a permitted facility, which ensures the complete destruction of the active compound.[8][10]
Experimental Protocols
No standardized experimental protocols for the in-lab chemical neutralization or degradation of this compound were identified in the reviewed literature. The standard and required procedure is to manage it as hazardous chemical waste for disposal by a licensed professional service, as detailed above.
This compound Disposal Workflow
The following diagram illustrates the required procedural flow for the safe management and disposal of this compound waste from the point of generation to final destruction.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound|808-26-4|MSDS [dcchemicals.com]
- 2. sciencelearn.org.nz [sciencelearn.org.nz]
- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. washinhcf.org [washinhcf.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Sancycline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sancycline, a semi-synthetic tetracycline antibiotic. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is necessary.
A comprehensive personal protective equipment (PPE) strategy is your first line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes | Safety goggles with side-shields | To protect against splashes and airborne particles. |
| Hands | Protective gloves | Impermeable and resistant to the chemical. |
| Body | Impervious clothing / Laboratory coat | To prevent skin contact. |
| Respiratory | Suitable respirator | Recommended when engineering controls are insufficient or during procedures that may generate dust or aerosols. |
Note: While some safety data sheets may indicate that this compound is not classified as hazardous, it is best practice to adopt a conservative approach and utilize the recommended PPE due to the potential for harm upon ingestion and its environmental toxicity[1][2].
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound powder in a tightly sealed container in a cool, well-ventilated area at -20°C[1].
-
If dissolved in a solvent, store at -80°C[1].
-
Keep the container away from direct sunlight and sources of ignition[1].
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[1][3].
-
Avoid the formation of dust and aerosols[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the substance[1].
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water[1].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Dispose of this compound waste and contaminated materials in a designated, approved hazardous waste container[1].
-
Do not allow the substance to enter drains, water courses, or the soil[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [1][4] |
| Storage Temperature (in Solvent) | -80°C | [1][5] |
| Molecular Weight | 414.41 g/mol | [1] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
